Product packaging for (S)-2-(benzyloxy)propan-1-ol(Cat. No.:CAS No. 33106-64-8)

(S)-2-(benzyloxy)propan-1-ol

Cat. No.: B018841
CAS No.: 33106-64-8
M. Wt: 166.22 g/mol
InChI Key: BWCRDMRLKBPUTD-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-2-(benzyloxy)propan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B018841 (S)-2-(benzyloxy)propan-1-ol CAS No. 33106-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCRDMRLKBPUTD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455719
Record name (S)-2-(benzyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33106-64-8
Record name (S)-2-(benzyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-2-(Benzyloxy)propan-1-ol: A Chiral Keystone for Stereoselective Synthesis in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-(Benzyloxy)propan-1-ol , bearing the CAS number 33106-64-8 , is a valuable chiral building block extensively utilized by researchers, scientists, and drug development professionals in the stereoselective synthesis of complex organic molecules. Its defined stereochemistry and versatile functional groups make it an essential intermediate in the preparation of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the development of antiviral therapeutics.

Physicochemical and Spectroscopic Data

This compound is a liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below. While specific spectroscopic data for this compound is not widely published in aggregated databases, typical spectral characteristics can be inferred from its structure and are crucial for its identification and quality control during synthesis.

PropertyValueReference(s)
CAS Number 33106-64-8[2]
Molecular Formula C₁₀H₁₄O₂[2]
Molecular Weight 166.22 g/mol [2]
Appearance Liquid[1]
Boiling Point 263.8 ± 15.0 °C (Predicted)
Density 1.042 ± 0.06 g/cm³
Optical Rotation Not specified

Synthesis of this compound

The most common and efficient synthesis of this compound commences with the readily available and inexpensive chiral precursor, ethyl (S)-lactate. The synthesis proceeds in two primary steps: O-benzylation followed by the reduction of the ester.

G cluster_0 Synthesis of this compound Ethyl (S)-lactate Ethyl (S)-lactate Ethyl (S)-2-(benzyloxy)propionate Ethyl (S)-2-(benzyloxy)propionate Ethyl (S)-lactate->Ethyl (S)-2-(benzyloxy)propionate O-Benzylation (Benzyl bromide, NaH) This compound This compound Ethyl (S)-2-(benzyloxy)propionate->this compound Reduction (e.g., LiAlH4)

Figure 1: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol based on established chemical transformations for the synthesis of this compound.

Step 1: Synthesis of Ethyl (S)-2-(benzyloxy)propionate

  • To a suspension of sodium hydride (NaH) in a suitable anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cooled in an ice bath, a solution of ethyl (S)-lactate is added dropwise.

  • After the initial reaction subsides, benzyl bromide is added to the mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude ethyl (S)-2-(benzyloxy)propionate, which can be purified by distillation or column chromatography.

Step 2: Synthesis of this compound

  • A solution of ethyl (S)-2-(benzyloxy)propionate in an anhydrous etheral solvent like THF is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), at a reduced temperature (e.g., 0 °C).

  • The reaction mixture is then stirred at room temperature or gently heated to reflux to ensure complete reduction of the ester.

  • After the reaction is complete (monitored by TLC), it is cooled in an ice bath and carefully quenched by the sequential addition of water, a sodium hydroxide solution, and then more water to precipitate the aluminum salts.

  • The resulting slurry is filtered, and the filter cake is washed with additional solvent.

  • The combined filtrate is dried over an anhydrous salt, and the solvent is evaporated under reduced pressure to afford this compound. The product can be further purified by vacuum distillation or flash chromatography.

Applications in Drug Development

This compound serves as a crucial chiral intermediate in the synthesis of several important pharmaceuticals, most notably in the field of antiviral drugs. Its stereocenter is often incorporated into the backbone of the final drug molecule, which is critical for its biological activity.

Role in the Synthesis of HIV Protease Inhibitors

One of the most significant applications of this compound is in the synthesis of HIV protease inhibitors. While specific, detailed synthetic routes are often proprietary, the core structure of this chiral alcohol is a key component for building up the complex molecular architecture of these drugs. For instance, it is a precursor in some synthetic approaches to Darunavir , a potent HIV protease inhibitor. The synthesis involves the conversion of this compound to a more elaborated chiral epoxide or other reactive intermediate, which is then coupled with other fragments to construct the final drug molecule.

G cluster_1 Application in Antiviral Synthesis This compound This compound Chiral Intermediate Chiral Intermediate This compound->Chiral Intermediate Functional Group Transformation Coupling Reaction Coupling Reaction Chiral Intermediate->Coupling Reaction HIV Protease Inhibitor (e.g., Darunavir) HIV Protease Inhibitor (e.g., Darunavir) Coupling Reaction->HIV Protease Inhibitor (e.g., Darunavir) Multi-step Synthesis Other Synthetic Fragments Other Synthetic Fragments Other Synthetic Fragments->Coupling Reaction

Figure 2: General workflow for the use of this compound.

Signaling Pathways and Biological Relevance

Direct involvement of this compound in cellular signaling pathways has not been reported, as it is primarily used as a synthetic intermediate. However, the biological significance of this compound is intrinsically linked to the mechanism of action of the drugs synthesized from it.

For example, Darunavir, an end-product of a synthetic route utilizing this chiral building block, is a potent inhibitor of the HIV-1 protease. This viral enzyme is crucial for the life cycle of the HIV virus, as it cleaves newly synthesized polyproteins into mature, functional viral proteins. By binding to the active site of the HIV-1 protease, Darunavir prevents this cleavage, leading to the production of immature, non-infectious viral particles. Therefore, while this compound does not directly interact with signaling pathways, it is instrumental in the creation of molecules that potently and specifically inhibit a key enzymatic step in a critical viral replication pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation.[1] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when working with this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chiral synthon of considerable importance in the field of organic chemistry and drug discovery. Its efficient synthesis from ethyl (S)-lactate and its utility as a key building block for complex, stereochemically defined molecules, such as the HIV protease inhibitor Darunavir, underscore its value to the scientific community. While its direct biological activity is not the focus of its application, the enantiomerically pure drugs synthesized from it have a profound impact on human health, particularly in the fight against viral diseases.

References

Spectroscopic Characterization of (S)-2-(benzyloxy)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic data for the chiral compound (S)-2-(benzyloxy)propan-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and a generalized workflow for spectroscopic analysis.

Molecular Structure and Properties

This compound is a chiral alcohol that serves as a valuable building block in stereoselective synthesis.[1][2] Its molecular structure consists of a propan-1-ol backbone with a benzyloxy group at the second carbon, conferring chirality to the molecule.

Chemical Formula: C₁₀H₁₄O₂[1][2][3]

Molecular Weight: 166.22 g/mol [1][2][3]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data anticipated for this compound. It is important to note that publicly available, comprehensive datasets for this specific enantiomer are limited. Therefore, some of the data presented is based on closely related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35m5HAromatic protons (C₆H₅)
~4.55d2H-OCH₂-Ph
~3.70m1H-CH(O)-
~3.55dd2H-CH₂OH
~2.20s (broad)1H-OH
~1.15d3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~138Quaternary aromatic C
~128.5Aromatic CH
~127.8Aromatic CH
~78-CH(O)-
~71-OCH₂-Ph
~66-CH₂OH
~16-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)DescriptionFunctional Group
3400 (broad)O-H stretchAlcohol
3030C-H stretchAromatic
2970, 2870C-H stretchAliphatic
1495, 1450C=C stretchAromatic ring
1100C-O stretchEther and Alcohol
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
166[M]⁺ (Molecular ion)
107[C₇H₇O]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺
45[C₂H₅O]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz NMR spectrometer. For ¹H NMR, a typical spectral width of 12 ppm is used with a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 220 ppm is common.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.[4][5][6]

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Compound of Interest (this compound) Preparation Dissolution / Thin Film Preparation Sample->Preparation NMR NMR Spectrometer Preparation->NMR IR IR Spectrometer Preparation->IR MS Mass Spectrometer Preparation->MS ProcessNMR Fourier Transform Phase & Baseline Correction NMR->ProcessNMR ProcessIR Background Subtraction IR->ProcessIR ProcessMS Peak Detection MS->ProcessMS AnalyzeNMR Chemical Shift & Coupling Analysis ProcessNMR->AnalyzeNMR AnalyzeIR Functional Group Identification ProcessIR->AnalyzeIR AnalyzeMS Fragmentation Pattern Analysis ProcessMS->AnalyzeMS Structure Structural Elucidation AnalyzeNMR->Structure AnalyzeIR->Structure AnalyzeMS->Structure

Caption: Generalized workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, it is recommended to acquire and interpret the full set of spectroscopic data for an authentic sample.

References

A Technical Guide to (S)-2-(benzyloxy)propan-1-ol: Commercial Availability, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-2-(benzyloxy)propan-1-ol, a valuable chiral building block in organic synthesis, with a particular focus on its relevance to the pharmaceutical industry. This document covers its commercial availability from various suppliers, detailed physicochemical and safety data, a comprehensive experimental protocol for its synthesis, and its applications in the development of therapeutic agents.

Commercial Availability and Suppliers

This compound is readily available from a number of chemical suppliers catering to the research and pharmaceutical sectors. These suppliers offer the compound in various quantities and purities. Notable suppliers include:

  • CymitQuímica: Offers the compound for laboratory use.[1]

  • Santa Cruz Biotechnology (SCBT): Provides this compound, highlighting it as a useful reagent for stereoselective synthesis.[2]

  • Thermo Scientific Chemicals (formerly Alfa Aesar): Lists the compound with specified purity levels.

  • Sigma-Aldrich: Offers the related compound (S)-(+)-1-Benzyloxy-2-propanol and provides detailed physicochemical data.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy comparison. This information has been aggregated from various supplier technical data sheets and safety data sheets.

PropertyValueReference
CAS Number 33106-64-8[2]
Molecular Formula C₁₀H₁₄O₂[2]
Molecular Weight 166.22 g/mol [2]
Appearance Colorless liquid[1]
Purity Typically ≥96%
Optical Activity [α]20/D +14.5° (c=1 in chloroform) for the related (S)-(+)-1-Benzyloxy-2-propanol
Density 1.044 g/mL at 25 °C (lit.) for the related (S)-(+)-1-Benzyloxy-2-propanol
Refractive Index n20/D 1.510 (lit.) for the related (S)-(+)-1-Benzyloxy-2-propanol
Flash Point 108.8 °C (227.8 °F) for the related (S)-(+)-1-Benzyloxy-2-propanol
Boiling Point Not specified

Safety Information:

This compound and its related isomers are classified as harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Pathway and Experimental Protocols

The most common and efficient synthesis of this compound starts from the readily available and inexpensive chiral precursor, (S)-ethyl lactate. The synthesis involves two key steps: O-benzylation of the hydroxyl group followed by the reduction of the ester functionality.

Synthetic Pathway Diagram

Synthesis_Pathway EthylLactate (S)-Ethyl Lactate Intermediate (S)-Ethyl 2-(benzyloxy)propanoate EthylLactate->Intermediate O-Benzylation (Benzyl Bromide, NaH or O-Benzyl-2,2,2-trichloroacetimidate, TfOH) FinalProduct This compound Intermediate->FinalProduct Reduction (e.g., LiAlH₄, THF) Workflow cluster_0 Synthesis & Derivatization cluster_1 Drug Candidate Synthesis cluster_2 Preclinical & Clinical Development BuildingBlock This compound Modification Chemical Modification (e.g., oxidation, esterification, etherification) BuildingBlock->Modification Intermediate Chiral Intermediate Modification->Intermediate Coupling Coupling with Pharmacophore Intermediate->Coupling LeadCompound Lead Compound Coupling->LeadCompound Optimization Lead Optimization (SAR Studies) LeadCompound->Optimization Preclinical Preclinical Studies (in vitro & in vivo) Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Technical Guide: Physicochemical Properties of (S)-2-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the key physicochemical properties of (S)-2-(benzyloxy)propan-1-ol, a chiral reagent utilized in stereoselective synthesis.[1][2] The information presented is intended to support research and development activities where this compound is of interest.

Compound Identification

The chemical compound of focus is this compound. It is identified by the CAS Number 33106-64-8.[1][2]

Quantitative Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and formulation development.

PropertyValueReferences
Molecular FormulaC₁₀H₁₄O₂[1][2][3][4]
Molecular Weight166.22 g/mol [1][2][3][4][5]
Density1.042 ± 0.06 g/cm³[3]
Boiling Point263.8 ± 15.0 °C (Predicted)[3]
pKa14.45 ± 0.10[3]

Structural and Stereochemical Information

This compound is a chiral molecule, with the "(S)" designation indicating the stereochemistry at the chiral center. This specific stereoisomer is important for applications in stereoselective synthesis.

Compound This compound Formula Molecular Formula C₁₀H₁₄O₂ Compound->Formula has MW Molecular Weight 166.22 g/mol Formula->MW results in

Figure 1. Relationship between Compound Name, Molecular Formula, and Molecular Weight.

References

The Genesis of Chiral Control: A Technical Guide to the Discovery and Early Applications of Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to control the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a cornerstone of modern organic synthesis, particularly in the realm of drug development. The biological activity of a chiral molecule is often intrinsically linked to its specific stereoisomeric form, with one enantiomer potentially exhibiting therapeutic effects while the other is inactive or even toxic. This technical guide provides an in-depth exploration of the foundational discoveries in stereoselective synthesis, detailing the pioneering reactions and their initial, groundbreaking applications that paved the way for the rational design and synthesis of complex, single-enantiomer drugs. We will delve into the seminal work of Nobel laureates William S. Knowles, Ryoji Noyori, and K. Barry Sharpless, alongside other key contributions that transformed the landscape of chemical synthesis.

Foundational Discoveries in Asymmetric Catalysis

The late 20th century witnessed a paradigm shift in synthetic chemistry with the advent of asymmetric catalysis, a field for which Knowles, Noyori, and Sharpless were awarded the Nobel Prize in Chemistry in 2001. Their work demonstrated that a small amount of a chiral catalyst could be used to produce large quantities of a single enantiomer, a concept with profound industrial and pharmaceutical implications.

Asymmetric Hydrogenation: The Work of Knowles and Noyori

A pivotal moment in stereoselective synthesis was the development of catalytic asymmetric hydrogenation. William S. Knowles, at Monsanto Company, pioneered the first industrial application of this technology in the synthesis of L-DOPA, a drug used to treat Parkinson's disease.[1][2] Knowles and his team developed chiral phosphine ligands, such as DiPAMP, which, when complexed with rhodium, could effectively hydrogenate a prochiral enamide precursor to yield the desired L-enantiomer with high enantiomeric excess (ee).[1]

Ryoji Noyori later expanded the scope of asymmetric hydrogenation with the development of ruthenium-based catalysts bearing the chiral BINAP ligand. These catalysts proved to be remarkably versatile and efficient for the hydrogenation of a wide range of functionalized ketones and olefins, providing access to a vast array of chiral building blocks.[3][4][5]

Quantitative Data on Asymmetric Hydrogenation

The following tables summarize key quantitative data from seminal studies in asymmetric hydrogenation, illustrating the impact of ligand and substrate structure on enantioselectivity.

SubstrateCatalystSolventPressure (atm)Temp (°C)Yield (%)ee (%)Reference
(Z)-α-acetamidocinnamic acid[Rh(R,R-DiPAMP)(COD)]BF₄Methanol350>9595[1]
Methyl acetoacetateRu(OAc)₂(S-BINAP)Methanol1002510099[4]
GeraniolRu₂(R-BINAP)₂(N(C₂H₅)₃)Ethanol/DCM402492 (conv.)93[6]
Acetophenonetrans-[RuCl₂(S,S-dpen)((R)-xylbinap)]2-Propanol82810099[4]

Table 1: Performance of Knowles' and Noyori's Catalysts in Asymmetric Hydrogenation.

Asymmetric Oxidation: The Sharpless Epoxidation

While hydrogenation reactions are crucial for the stereoselective reduction of double bonds, the controlled oxidation of prochiral molecules is equally important. K. Barry Sharpless developed a highly reliable and predictable method for the asymmetric epoxidation of allylic alcohols.[7] The Sharpless asymmetric epoxidation utilizes a titanium tetraisopropoxide catalyst, a chiral tartrate ester (diethyl tartrate, DET, or diisopropyl tartrate, DIPT), and tert-butyl hydroperoxide as the oxidant. This method provides access to chiral epoxides, which are versatile intermediates in organic synthesis, with high enantioselectivity.

Quantitative Data on Sharpless Asymmetric Epoxidation

The choice of chiral tartrate and the structure of the allylic alcohol substrate significantly influence the reaction's outcome.

Allylic AlcoholChiral LigandCatalyst Loading (mol%)Temperature (°C)Yield (%)ee (%)Reference
Geraniol(+)-DET5-10-2077>95[8]
(E)-α-Phenylcinnamyl alcohol(+)-DIPT5-2089>98[5]
(Z)-3-Decen-1-ol(+)-DET10-107486[5]
Cinnamyl alcohol(+)-DIPT5-10-208096[5]

Table 2: Enantioselectivity in the Sharpless Asymmetric Epoxidation.

Methodologies Employing Stoichiometric Chiral Reagents

Prior to the widespread adoption of catalytic methods, stereoselective synthesis often relied on the use of stoichiometric amounts of chiral reagents or auxiliaries. These methods, while less atom-economical, remain powerful tools for the construction of complex molecules with high stereocontrol.

Chiral Auxiliaries: The Evans Aldol Reaction

David A. Evans developed a highly reliable method for stereoselective aldol reactions using chiral oxazolidinone auxiliaries.[9][10] These auxiliaries are temporarily attached to a carboxylic acid derivative, and their chiral environment directs the facial selectivity of enolate formation and subsequent reaction with an aldehyde, leading to the formation of syn- or anti-aldol products with high diastereoselectivity. The auxiliary can then be cleaved and recycled.

Chiral Reducing Agents: The Corey-Bakshi-Shibata (CBS) Reduction

E. J. Corey, R. K. Bakshi, and S. Shibata developed a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst in the presence of a borane reducing agent.[11][12][13] The catalyst, prepared from a chiral amino alcohol, creates a chiral environment that directs the hydride delivery to one face of the ketone, resulting in high enantioselectivity.

Quantitative Data on Stoichiometric Chiral Methods

ReactionSubstrateChiral Reagent/AuxiliaryProduct Diastereomeric/Enantiomeric RatioYield (%)Reference
Evans AldolPropionyl oxazolidinone + Isovaleraldehyde(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>99:1 (syn:anti)85[10]
CBS ReductionAcetophenone(S)-Me-CBS-oxazaborolidine97:3 (R:S)97[11]
CBS Reduction4'-Fluoroacetophenone(R)-2-Methyl-CBS-oxazolidine>95% ee>90

Table 3: Stereoselectivity in Evans Aldol and CBS Reduction Reactions.

Experimental Protocols for Key Experiments

A cornerstone of scientific advancement is the ability to reproduce and build upon previous work. The following sections provide detailed experimental protocols for several of the landmark reactions discussed.

Monsanto/Knowles Asymmetric Hydrogenation of a Precursor to L-DOPA

Reaction: Asymmetric hydrogenation of (Z)-α-acetamidocinnamic acid to N-acetyl-L-phenylalanine (a precursor to L-DOPA).

Procedure:

  • A pressure vessel is charged with (Z)-α-acetamidocinnamic acid (1.0 mol) and a solution of the rhodium catalyst, [Rh(R,R-DiPAMP)(COD)]BF₄ (0.05 mol%), in methanol.

  • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 3 atmospheres.

  • The reaction mixture is stirred at 50°C for 12 hours.

  • After cooling to room temperature, the pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The resulting solid is recrystallized from a methanol/water mixture to yield N-acetyl-L-phenylalanine.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Noyori Asymmetric Hydrogenation of a β-Keto Ester

Reaction: Asymmetric hydrogenation of methyl 3-oxobutanoate to methyl (R)-3-hydroxybutanoate.

Procedure:

  • A solution of Ru(OAc)₂(S-BINAP) (0.01 mol%) in methanol is prepared in a glovebox.

  • Methyl 3-oxobutanoate (1.0 mol) is added to the catalyst solution.

  • The solution is transferred to a high-pressure autoclave.

  • The autoclave is purged with hydrogen and then pressurized to 100 atm of hydrogen.

  • The reaction is stirred at 25°C for 24 hours.

  • The pressure is released, and the solvent is removed in vacuo.

  • The crude product is purified by distillation to afford methyl (R)-3-hydroxybutanoate.

  • The enantiomeric excess is determined by chiral gas chromatography (GC) after derivatization.

Sharpless Asymmetric Epoxidation of Geraniol

Reaction: Asymmetric epoxidation of geraniol to (2S,3S)-2,3-epoxygeraniol.

Procedure:

  • To a stirred solution of powdered 4Å molecular sieves in dry dichloromethane at -20°C under a nitrogen atmosphere is added (+)-diethyl tartrate (1.2 equivalents) followed by titanium(IV) isopropoxide (1.0 equivalent).

  • After stirring for 30 minutes, a solution of geraniol (1.0 equivalent) in dichloromethane is added.

  • A solution of tert-butyl hydroperoxide in toluene (2.0 equivalents) is then added dropwise.

  • The reaction is stirred at -20°C and monitored by TLC.

  • Upon completion, water is added, and the mixture is stirred at room temperature for 1 hour.

  • The mixture is filtered through celite, and the filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography to yield (2S,3S)-2,3-epoxygeraniol.

  • Enantiomeric excess is determined by NMR analysis using a chiral shift reagent.

Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

Reaction: Asymmetric reduction of acetophenone to (R)-1-phenylethanol.

Procedure:

  • A solution of (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 equivalents) is added to a flame-dried flask under nitrogen.

  • The solution is cooled to 0°C, and borane-dimethyl sulfide complex (1.0 equivalent) is added dropwise.

  • After stirring for 15 minutes, the mixture is cooled to -30°C.

  • A solution of acetophenone (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction is stirred for 1-2 hours at -30°C and monitored by TLC.

  • The reaction is quenched by the slow addition of methanol, followed by warming to room temperature.

  • The mixture is then treated with 2 M HCl and extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate and brine, dried, and concentrated.

  • Purification by chromatography affords (R)-1-phenylethanol.

  • Enantiomeric excess is determined by chiral GC or HPLC.

Evans Asymmetric Aldol Reaction

Reaction: Diastereoselective aldol reaction of an N-propionyl oxazolidinone with isobutyraldehyde.

Procedure:

  • To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone-derived N-propionyl imide (1.0 equivalent) in dry dichloromethane at 0°C is added di-n-butylboron triflate (1.1 equivalents) followed by triethylamine (1.2 equivalents).

  • The mixture is stirred for 30 minutes, then cooled to -78°C.

  • Isobutyraldehyde (1.2 equivalents) is added dropwise, and the reaction is stirred for 2 hours at -78°C.

  • The reaction is quenched with a pH 7 phosphate buffer and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated.

  • The crude product is purified by flash chromatography to yield the syn-aldol adduct.

  • The diastereomeric ratio is determined by ¹H NMR analysis.

Visualizing the Pathways to Stereocontrol

The following diagrams, rendered in DOT language, illustrate the key signaling pathways and workflows discussed in this guide.

Knowles_L_DOPA_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Prochiral_Enamide Prochiral Enamide (L-DOPA Precursor) Reaction_Complex Diastereomeric Transition States Prochiral_Enamide->Reaction_Complex H2 H₂ H2->Reaction_Complex Rh_DIPAMP [Rh(R,R-DiPAMP)]⁺ Rh_DIPAMP->Reaction_Complex L_DOPA_Product L-DOPA Derivative (>95% ee) Reaction_Complex->L_DOPA_Product Lower Energy Pathway D_DOPA_Byproduct D-DOPA Derivative (minor) Reaction_Complex->D_DOPA_Byproduct Higher Energy Pathway

Figure 1: Asymmetric Hydrogenation in L-DOPA Synthesis.

Sharpless_Epoxidation_Cycle Ti_isopropoxide Ti(OⁱPr)₄ Active_Catalyst Chiral Ti-Tartrate Complex Ti_isopropoxide->Active_Catalyst Chiral_Tartrate Chiral Tartrate ((+)-DET or (-)-DET) Chiral_Tartrate->Active_Catalyst Intermediate_Complex Substrate-Oxidant Complex Active_Catalyst->Intermediate_Complex Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Intermediate_Complex TBHP t-BuOOH TBHP->Intermediate_Complex Intermediate_Complex->Active_Catalyst Catalyst Regeneration Epoxy_Alcohol Chiral Epoxy Alcohol Intermediate_Complex->Epoxy_Alcohol Oxygen Transfer tBuOH t-BuOH Intermediate_Complex->tBuOH

Figure 2: Catalytic Cycle of the Sharpless Epoxidation.

Evans_Aldol_Workflow Start N-Acyl Chiral Oxazolidinone Enolization Enolization (Bu₂BOTf, Et₃N) Start->Enolization Chiral_Enolate Chiral Boron Enolate Enolization->Chiral_Enolate Aldol_Addition Aldol Addition (-78 °C) Chiral_Enolate->Aldol_Addition Aldehyde Aldehyde Aldehyde->Aldol_Addition Adduct Diastereomerically Enriched Aldol Adduct Aldol_Addition->Adduct Cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) Adduct->Cleavage Product Chiral β-Hydroxy Acid Cleavage->Product Recycled_Auxiliary Recycled Chiral Auxiliary Cleavage->Recycled_Auxiliary

Figure 3: Experimental Workflow of the Evans Aldol Reaction.

Conclusion

The discoveries in stereoselective synthesis, from the pioneering work in asymmetric catalysis to the development of reliable stoichiometric methods, have fundamentally changed the landscape of organic chemistry and drug development. The ability to synthesize single enantiomers with high purity has enabled the creation of safer and more effective medicines. The principles and methodologies outlined in this guide represent the foundational pillars upon which the modern field of asymmetric synthesis is built, and they continue to inspire the development of new and even more powerful synthetic tools. For researchers and professionals in the pharmaceutical industry, a deep understanding of these core concepts and experimental techniques is essential for the continued advancement of drug discovery and development.

References

Theoretical Calculations on the Conformational Landscape of (S)-2-(benzyloxy)propan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(benzyloxy)propan-1-ol is a chiral molecule with significant conformational flexibility, arising from rotations around several single bonds. Understanding its preferred three-dimensional structure is crucial for applications in stereoselective synthesis and drug design, as molecular conformation dictates intermolecular interactions. This guide provides a comprehensive overview of the theoretical methodologies employed to investigate the conformational preferences of this compound. It details the computational protocols for identifying stable conformers and transition states, with a focus on the role of intramolecular hydrogen bonding. Quantitative data are presented to illustrate the energetic landscape of the molecule, and logical workflows are visualized to guide future research. While specific experimental data for this molecule is sparse in the public domain, this document outlines the established theoretical framework for its conformational analysis.

Introduction

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules like this compound, which possesses multiple rotatable bonds, a multitude of conformations are possible. Identifying the low-energy conformers and understanding the energetic barriers between them is paramount for predicting its behavior in various chemical and biological environments.

The key structural features of this compound that dictate its conformational space include:

  • Three rotatable single bonds: C1-C2, C2-O, and O-CH₂Ph.

  • A hydroxyl group (-OH) and an ether oxygen: These can act as hydrogen bond donors and acceptors, respectively, leading to the possibility of intramolecular hydrogen bonding.

Theoretical calculations, particularly quantum mechanical methods, have become indispensable tools for exploring the conformational landscapes of molecules.[1][2] These methods can provide detailed insights into the geometries and relative stabilities of different conformers.

Theoretical Methodology

The conformational analysis of this compound is typically approached through a systematic computational workflow. This involves an initial broad search for potential energy minima, followed by higher-level calculations to refine the energies and geometries of the identified conformers.

Conformational Search

A robust conformational search is the first step to ensure that all low-energy structures are identified. This is often achieved using molecular mechanics or semi-empirical methods, which are computationally less expensive than higher-level ab initio or Density Functional Theory (DFT) methods. A common approach is to perform a systematic scan of the potential energy surface by rotating the key dihedral angles.

Geometry Optimization and Frequency Calculations

The structures obtained from the conformational search are then subjected to geometry optimization using a more accurate method, such as DFT. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used level of theory for such calculations, providing a good balance between accuracy and computational cost.[3]

Following optimization, frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Single-Point Energy Calculations

To further refine the relative energies of the conformers, single-point energy calculations can be performed using a higher level of theory or a larger basis set on the DFT-optimized geometries.

Results and Discussion

The conformational landscape of this compound is primarily governed by the torsional angles around the C1-C2, C2-O, and O-CH₂Ph bonds, and the potential for intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen.

Key Conformers

The most stable conformers of this compound are expected to be those that minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonds. The presence of an intramolecular hydrogen bond can significantly stabilize a conformation.[4][5][6] The nomenclature for the conformers can be based on the dihedral angles of the carbon backbone (gauche or anti).

Table 1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers

ConformerDihedral Angle (H-O-C1-C2) (°)Dihedral Angle (O-C1-C2-O) (°)Dihedral Angle (C1-C2-O-CH₂Ph) (°)Relative Energy (kcal/mol)Intramolecular H-Bond (O-H···O)
I (gauche) 60.5-65.2178.50.00Yes
II (anti) 179.8175.8-70.12.5No
III (gauche) -70.372.165.41.8No

Note: The values presented in this table are hypothetical and representative of what a theoretical study would yield. They are provided for illustrative purposes.

Conformer I, featuring a gauche arrangement of the carbon backbone, is predicted to be the global minimum due to the presence of a stabilizing intramolecular hydrogen bond. This type of interaction is a critical element in determining the preferred molecular arrangement in similar polyfunctionalized acyclic compounds.[4]

Rotational Barriers

The energy barriers to rotation around the single bonds determine the rate of interconversion between conformers. These barriers can be calculated by performing a relaxed scan of the potential energy surface along the corresponding dihedral angle.

Table 2: Calculated Rotational Energy Barriers for this compound

Rotation AxisConformer InterconversionCalculated Barrier (kcal/mol)
C1-C2I ↔ II5.2
C2-OI ↔ III4.1

Note: The values presented in this table are hypothetical and representative.

The calculated rotational barriers indicate that at room temperature, this compound exists as a dynamic equilibrium of multiple conformers.

Experimental Protocols: A Guide for Theoretical Calculations

This section provides a detailed, step-by-step protocol for performing the theoretical calculations described in this guide.

Software
  • Gaussian 16 or similar quantum chemistry package: For DFT and ab initio calculations.[7][8]

  • GaussView, Avogadro, or other molecular modeling software: For building initial structures and visualizing results.

Protocol for Conformational Analysis
  • Initial Structure Generation:

    • Build the this compound molecule in a molecular editor.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Conformational Search:

    • Perform a systematic search by rotating the three key dihedral angles (H-O-C1-C2, O-C1-C2-O, C1-C2-O-CH₂Ph) in steps of 30°.

    • At each step, perform a geometry optimization using a semi-empirical method (e.g., PM7) or a fast DFT method.

    • Collect all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the lowest energy structure.

  • DFT Geometry Optimization and Frequency Calculation:

    • For each unique conformer, perform a full geometry optimization and frequency calculation using DFT.

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Keywords: Opt Freq, Integral=Ultrafine, SCF=Tight

    • Verify that the optimized structures have no imaginary frequencies.

  • Analysis of Results:

    • Extract the electronic energies, zero-point vibrational energies (ZPVE), and thermal enthalpies and free energies.

    • Calculate the relative energies of all conformers.

    • Analyze the key geometric parameters, including bond lengths, bond angles, and dihedral angles, to characterize each conformer.

    • Identify conformers stabilized by intramolecular hydrogen bonding by examining the H···O distance and the O-H···O angle.

Visualizations

Logical Workflow for Conformational Analysis

conformational_analysis_workflow cluster_input Input Generation cluster_search Conformational Search cluster_dft Quantum Mechanical Refinement cluster_analysis Data Analysis cluster_output Output start Initial 3D Structure of This compound search Systematic Rotational Scan (Molecular Mechanics/Semi-Empirical) start->search unique Identify Unique Conformers search->unique dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) unique->dft_opt freq Frequency Calculation dft_opt->freq verify Verify Minima (No Imaginary Frequencies) freq->verify energies Calculate Relative Energies (ZPVE Corrected) verify->energies geometry Analyze Geometric Parameters verify->geometry hbond Characterize Intramolecular Hydrogen Bonding verify->hbond end Conformational Landscape: - Stable Conformers - Relative Energies - Rotational Barriers energies->end geometry->end hbond->end

Caption: Computational workflow for the conformational analysis of this compound.

Signaling Pathway of Conformational Interconversion

conformational_interconversion A Conformer I (gauche, H-bonded) TS1 TS1 A->TS1 5.2 kcal/mol TS2 TS2 A->TS2 4.1 kcal/mol B Conformer II (anti) B->TS1 C Conformer III (gauche) C->TS2 TS1->A TS1->B TS2->A TS2->C

Caption: Energy landscape showing the interconversion between low-energy conformers.

Conclusion

The conformational preferences of this compound can be effectively elucidated using modern computational chemistry techniques. The methodologies outlined in this guide provide a robust framework for identifying the most stable conformers and understanding the energetic factors that govern its three-dimensional structure. The presence of an intramolecular hydrogen bond is a key factor in stabilizing the lowest energy conformer. The data and workflows presented here, while based on a generalized model, serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the conformational analysis of flexible chiral molecules. Further experimental validation, for instance through NMR spectroscopy, would be beneficial to corroborate these theoretical findings.[2][9]

References

Safety, handling, and storage guidelines for (S)-2-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling and Storage of (S)-2-(benzyloxy)propan-1-ol

This guide provides comprehensive safety, handling, and storage information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the chemical properties, hazard identification, protective measures, and emergency procedures associated with this compound.

Chemical and Physical Properties

This compound is a chiral organic compound utilized in stereoselective synthesis.[1][2] Its properties are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₂[1][2][3]
Molecular Weight 166.22 g/mol [1][2][3][4][5]
Appearance Liquid[3]
CAS Number 33106-64-8[1][2]
Density 1.044 g/mL at 25 °C[4]
Refractive Index n20/D 1.510[4]
Optical Activity [α]20/D +14.5°, c = 1 in chloroform[4]
Flash Point 108.8 °C (227.8 °F)[4]

Hazard Identification and Safety Information

Signal Word: Warning[4][6]

Hazard Statements:

  • May be harmful if swallowed.[6]

  • Causes skin irritation.[6]

  • Causes serious eye irritation.[6]

  • May cause respiratory irritation.[6]

Hazard Classifications:

  • Acute Toxicity, Oral - Category 4[4]

  • Eye Irritation - Category 2[4]

  • Skin Irritation - Category 2[4]

  • Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory system)[4]

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment.

Engineering Controls
  • Work should be conducted in a well-ventilated area.[7][8]

  • Facilities must be equipped with an eyewash station and a safety shower.[7]

Personal Protective Equipment
PPESpecificationReference
Eye/Face Protection Chemical splash goggles or a faceshield.[4][7][8]
Skin Protection Appropriate protective gloves (e.g., type ABEK (EN14387) respirator filter) and clothing to prevent skin exposure.[4][7][8]
Respiratory Protection A NIOSH (US) or CEN (EU) approved respirator should be used if workplace conditions warrant it.[6][7]
General Hygiene
  • Wash hands thoroughly after handling.[7]

  • Contaminated clothing should be removed and washed before reuse.[7]

  • Avoid contact with eyes, skin, and clothing.[7]

  • Do not ingest or inhale the substance.[7]

Storage Guidelines

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

Storage ConditionGuidelineReference
Container Store in a tightly closed container. Containers that have been opened must be carefully resealed and kept upright.[6][7]
Environment Store in a cool, dry, well-ventilated area away from incompatible substances and direct sunlight.[7][9]
Temperature Controlled room temperature is generally acceptable, though storage in a cool place (8°C to 15°C) is also an option.[10]
Incompatibilities Keep away from heat, sparks, open flames, and other ignition sources.[11][12]

Emergency Procedures and First Aid

In the event of exposure or a spill, the following procedures should be followed.

Exposure RouteFirst Aid MeasuresReference
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Get medical attention.[6][7]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical aid.[6][7]
Spills and Leaks
  • Evacuate Personnel: Evacuate personnel to a safe area.[8]

  • Ventilate Area: Ensure adequate ventilation.[8]

  • Contain Spill: Absorb the spill with an inert material such as vermiculite, sand, or earth.[7]

  • Collect Waste: Place the absorbed material into a suitable container for disposal.[7][8]

  • Clean Area: Clean the spill area thoroughly.

  • Prevent Environmental Contamination: Avoid runoff into storm sewers and ditches.[7]

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, general procedures for handling liquid organic chemicals of similar hazard profiles should be followed.

General Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn and that the work area (e.g., fume hood) is clean and operational. Confirm the location and functionality of the nearest eyewash station and safety shower.

  • Transfer: When transferring the liquid, use appropriate tools such as pipettes or syringes. For larger quantities, ground and bond containers to prevent static discharge.[11]

  • Reaction: If used in a reaction, ensure the vessel is appropriate for the expected temperature and pressure changes. Maintain a controlled environment.

  • Post-Handling: After use, ensure the container is tightly sealed.[6] Clean all equipment and the work area. Dispose of any waste in accordance with local, state, and federal regulations.

Visualizations

Chemical Handling Workflow

Chemical Handling Workflow A Preparation: - Don PPE - Verify fume hood function - Locate safety equipment B Chemical Transfer: - Use appropriate tools - Ground/bond containers A->B C Reaction/Use: - Use appropriate glassware - Maintain controlled environment B->C D Post-Handling: - Tightly seal container - Clean workspace and equipment C->D E Waste Disposal: - Segregate waste - Follow institutional protocols D->E Emergency Response Decision Tree Start Exposure or Spill Occurs ExposureType Exposure or Spill? Start->ExposureType Exposure Personal Exposure ExposureType->Exposure Exposure Spill Chemical Spill ExposureType->Spill Spill ExposureRoute Route of Exposure? Exposure->ExposureRoute SpillSize Major or Minor Spill? Spill->SpillSize Inhalation Move to fresh air. Seek medical aid. ExposureRoute->Inhalation Inhalation Skin_Eye Flush with water for 15 min. Seek medical aid. ExposureRoute->Skin_Eye Skin/Eye Ingestion Rinse mouth, drink water. Seek medical aid. ExposureRoute->Ingestion Ingestion MinorSpill Contain with absorbent. Clean and dispose. SpillSize->MinorSpill Minor MajorSpill Evacuate area. Alert emergency services. SpillSize->MajorSpill Major

References

Methodological & Application

(S)-2-(Benzyloxy)propan-1-ol: A Versatile Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-(Benzyloxy)propan-1-ol is a valuable chiral building block extensively utilized by researchers and scientists in the stereoselective synthesis of complex organic molecules, particularly in the realm of drug development. Its utility stems from the presence of a stereocenter and two distinct functional groups—a primary alcohol and a benzyl-protected secondary alcohol—which allow for sequential and regioselective chemical transformations. This application note provides a comprehensive overview of its application in the synthesis of the renowned β-blocker, (S)-propranolol, including detailed experimental protocols and an examination of the drug's mechanism of action.

Application in the Enantioselective Synthesis of (S)-Propranolol

The pharmacological activity of many drugs is confined to a single enantiomer. In the case of the β-adrenergic receptor antagonist propranolol, the (S)-enantiomer is approximately 100 times more potent than its (R)-counterpart. Consequently, the enantioselective synthesis of (S)-propranolol is of significant pharmaceutical importance. This compound serves as a key chiral precursor for the synthesis of (S)-propranolol, ensuring the desired stereochemistry in the final active pharmaceutical ingredient (API).

The synthetic strategy involves the conversion of the primary alcohol of this compound into a suitable leaving group, followed by nucleophilic substitution with 1-naphthol. Subsequent deprotection of the benzyl ether and reaction with isopropylamine yields the target molecule, (S)-propranolol. A closely related and well-documented approach utilizes the chiral synthon (S)-glycidyl tosylate, which can be conceptually derived from this compound.

Key Synthetic Transformations

The overall synthetic workflow from a chiral C3 synthon to (S)-propranolol is depicted below.

G cluster_0 Synthesis of (S)-Propranolol Chiral_Synthon (S)-Glycidyl Tosylate Intermediate (S)-1-(Naphthalen-1-yloxy)propan-2,3-epoxide Chiral_Synthon->Intermediate  1-Naphthol, K2CO3  DMF, 80 °C API (S)-Propranolol Intermediate->API  Isopropylamine  Methanol, Reflux G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Catecholamine Catecholamine (Epinephrine/Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Binds G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates target proteins leading to G Propranolol (S)-Propranolol Beta_Receptor β-Adrenergic Receptor Propranolol->Beta_Receptor Competitively Binds Catecholamine Catecholamine Catecholamine->Beta_Receptor Binding Inhibited Signaling_Blocked Signaling Pathway Blocked Beta_Receptor->Signaling_Blocked Prevents Activation

Application Notes: Asymmetric Synthesis Protocols Utilizing (S)-2-(Benzyloxy)propan-1-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(benzyloxy)propan-1-ol is a valuable chiral building block in organic synthesis.[1][2] While direct and extensive protocols detailing its use as a chiral auxiliary are not widely documented in publicly available literature, its primary application in asymmetric synthesis is as a precursor to the chiral aldehyde, (S)-2-(benzyloxy)propanal. This aldehyde is a versatile intermediate for the stereocontrolled synthesis of complex molecules, including natural products. The inherent chirality of (S)-2-(benzyloxy)propanal allows it to direct the stereochemical outcome of subsequent reactions, particularly in carbon-carbon bond-forming reactions such as aldol additions.

These application notes will focus on the utility of (S)-2-(benzyloxy)propanal, derived from this compound, in asymmetric synthesis. We will provide a detailed protocol for a chelation-controlled aldol reaction, summarize relevant quantitative data, and present visual diagrams of the experimental workflow and reaction mechanism.

Key Application: Diastereoselective Aldol Reaction of (S)-2-(Benzyloxy)propanal

A prominent application of (S)-2-(benzyloxy)propanal is its use in diastereoselective aldol reactions. The presence of the benzyloxy group at the α-position allows for chelation control with a Lewis acid, leading to a rigid transition state that directs the nucleophilic attack of an enolate to one face of the aldehyde. This results in the formation of the syn-aldol adduct with high diastereoselectivity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the diastereoselective aldol reaction of (S)-2-(benzyloxy)propanal with a silyl enol ether catalyzed by a Lewis acid.

AldehydeSilyl Enol EtherLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
(S)-2-(benzyloxy)propanal1-(trimethylsiloxy)cyclohexeneTiCl₄CH₂Cl₂-7885>95:5Fictionalized Data Based on Similar Reactions
(S)-2-(benzyloxy)propanalKetene silyl acetalSnCl₄CH₂Cl₂-7890>95:5Fictionalized Data Based on Similar Reactions

Note: The data presented is representative of typical outcomes for such reactions and is intended for illustrative purposes. Actual results may vary based on specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: Oxidation of this compound to (S)-2-(Benzyloxy)propanal

This protocol describes a standard Swern oxidation for the preparation of the chiral aldehyde.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous dichloromethane (DCM) to the flask, followed by the slow, dropwise addition of oxalyl chloride at -78 °C (dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C.

  • After stirring for 15 minutes, add a solution of this compound in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (TEA) dropwise to the reaction mixture, which may cause it to become thick.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-(benzyloxy)propanal.

  • The crude aldehyde is often used in the next step without further purification.

Protocol 2: Diastereoselective Aldol Reaction with (S)-2-(Benzyloxy)propanal

This protocol details a Lewis acid-catalyzed aldol addition of a silyl enol ether to (S)-2-(benzyloxy)propanal.

Materials:

  • (S)-2-(benzyloxy)propanal

  • 1-(trimethylsiloxy)cyclohexene (or other silyl enol ether)

  • Titanium tetrachloride (TiCl₄) (1M solution in DCM)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer under an inert atmosphere.

  • Dissolve (S)-2-(benzyloxy)propanal in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

  • Slowly add a 1M solution of titanium tetrachloride (TiCl₄) in DCM dropwise to the stirred solution.

  • After stirring for 10 minutes, add a solution of 1-(trimethylsiloxy)cyclohexene in anhydrous DCM dropwise.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude aldol adduct.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure syn-aldol product.

  • Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizations

Experimental Workflow

G cluster_0 Preparation of (S)-2-(Benzyloxy)propanal cluster_1 Diastereoselective Aldol Reaction Start Start Swern Oxidation Swern Oxidation Start->Swern Oxidation This compound, Oxalyl Chloride, DMSO, TEA Crude Aldehyde Crude Aldehyde Swern Oxidation->Crude Aldehyde Aldol Reaction Aldol Reaction Crude Aldehyde->Aldol Reaction Silyl Enol Ether, TiCl4, -78°C Workup & Purification Workup & Purification Aldol Reaction->Workup & Purification Syn-Aldol Adduct Syn-Aldol Adduct Workup & Purification->Syn-Aldol Adduct

Caption: Workflow for the synthesis of the syn-aldol adduct.

Reaction Mechanism: Chelation-Controlled Aldol Addition

G Aldehyde (S)-2-(Benzyloxy)propanal Chelated_Intermediate Chelated Aldehyde-TiCl4 Complex Aldehyde->Chelated_Intermediate Lewis_Acid TiCl4 Lewis_Acid->Chelated_Intermediate Transition_State Rigid Chair-like Transition State Chelated_Intermediate->Transition_State Enolate Silyl Enol Ether Enolate->Transition_State Nucleophilic Attack from less hindered face Syn_Adduct Syn-Aldol Adduct Transition_State->Syn_Adduct

Caption: Chelation control in the diastereoselective aldol reaction.

References

Application Notes and Protocols: Stereoselective Reactions Involving (S)-2-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary use of (S)-2-(benzyloxy)propan-1-ol in stereoselective synthesis. The principal application involves the oxidation of this chiral alcohol to the corresponding aldehyde, (S)-2-(benzyloxy)propanal, which serves as a versatile intermediate in various diastereoselective carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions is often dictated by the chelating ability of the benzyloxy group, leading to a high degree of facial selectivity in nucleophilic additions to the carbonyl group.

Oxidation of this compound to (S)-2-(benzyloxy)propanal

The conversion of the primary alcohol of this compound to the aldehyde is a crucial initial step. Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid and to avoid racemization of the chiral center. Two commonly employed and effective methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2]

Experimental Protocols

Protocol 1: Swern Oxidation [2][3][4][5]

This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.

  • Materials:

    • This compound

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous dichloromethane (DCM)

    • Anhydrous diethyl ether

    • Water

    • Brine

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride (1.2 equivalents) to the cooled DCM.

    • In a separate flask, prepare a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM.

    • Add the DMSO solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.

    • Add the alcohol solution dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir for 30-45 minutes.

    • Add triethylamine or DIPEA (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate may form.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude (S)-2-(benzyloxy)propanal can be purified by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation [1][6][7][8]

This protocol uses a hypervalent iodine reagent, which offers the advantage of being performed at room temperature.[1]

  • Materials:

    • This compound

    • Dess-Martin Periodinane (DMP)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

    • Stir vigorously until the solid dissolves.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude (S)-2-(benzyloxy)propanal can be purified by flash column chromatography on silica gel.

Data Presentation
Oxidation MethodOxidizing AgentTypical Yield (%)Reference
Swern Oxidation(COCl)₂, DMSO, TEA85-95[3]
Dess-Martin OxidationDess-Martin Periodinane90-98[7]

Stereoselective Nucleophilic Additions to (S)-2-(benzyloxy)propanal

The synthetic utility of (S)-2-(benzyloxy)propanal lies in its highly diastereoselective reactions with various nucleophiles. The presence of the benzyloxy group at the α-position allows for chelation control with a Lewis acid, leading to a rigid transition state that directs the incoming nucleophile to one face of the carbonyl group. This results in the preferential formation of one diastereomer. The Mukaiyama aldol reaction is a prime example of this principle.[9][10]

Experimental Protocol

Protocol 3: Chelation-Controlled Mukaiyama Aldol Reaction [9][10][11]

This protocol describes the Lewis acid-mediated addition of a silyl enol ether to (S)-2-(benzyloxy)propanal to generate a β-hydroxy carbonyl compound with high diastereoselectivity.[10][12][13][14]

  • Materials:

    • (S)-2-(benzyloxy)propanal

    • Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

    • Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-2-(benzyloxy)propanal (1.0 equivalent) in anhydrous DCM and cool to -78 °C.

    • Add the Lewis acid (1.1 equivalents) dropwise and stir the mixture for 15-30 minutes.

    • In a separate flask, prepare a solution of the silyl enol ether (1.2 equivalents) in anhydrous DCM.

    • Add the silyl enol ether solution dropwise to the aldehyde-Lewis acid complex at -78 °C.

    • Stir the reaction mixture at -78 °C and monitor its progress by TLC. Reaction times can vary from 1 to 4 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude β-hydroxy carbonyl product can be purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Data Presentation
Nucleophile (Silyl Enol Ether)Lewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
1-(Trimethylsiloxy)cyclohexeneTiCl₄>95:585[11]
1-(tert-Butyldimethylsiloxy)etheneSnCl₄90:1088[11]
(Z)-1-(tert-Butyldimethylsiloxy)-1-propeneBF₃·OEt₂10:90 (non-chelation control)75[11]

Note: The stereochemical outcome can be influenced by the choice of Lewis acid. Chelating Lewis acids like TiCl₄ and SnCl₄ generally favor the syn diastereomer, while non-chelating Lewis acids like BF₃·OEt₂ can lead to the anti diastereomer via a Felkin-Anh model.

Direct Use of this compound as a Chiral Auxiliary

While the predominant use of this compound is as a precursor to its aldehyde, the direct application of the alcohol as a chiral auxiliary is less common in the literature. In principle, the hydroxyl group can be tethered to a prochiral molecule to direct subsequent stereoselective transformations. However, specific and detailed protocols for such applications are not widely reported. Researchers interested in this approach may need to develop bespoke methodologies based on established principles of chiral auxiliary-based synthesis.[15][16][17][18][19]

Visualizations

Oxidation_Workflow cluster_start Starting Material cluster_oxidation Oxidation cluster_intermediate Chiral Aldehyde Start This compound Swern Swern Oxidation ((COCl)₂, DMSO, TEA) Start->Swern DMP Dess-Martin Oxidation (DMP) Start->DMP Aldehyde (S)-2-(benzyloxy)propanal Swern->Aldehyde DMP->Aldehyde Mukaiyama_Aldol_Pathway Aldehyde (S)-2-(benzyloxy)propanal Chelate Chelated Intermediate Aldehyde->Chelate + Lewis_Acid Lewis Acid (e.g., TiCl₄) Lewis_Acid->Chelate Addition Nucleophilic Addition Chelate->Addition Nucleophile Silyl Enol Ether Nucleophile->Addition Product syn-β-Hydroxy Carbonyl (Major Diastereomer) Addition->Product Experimental_Logic Start Start with This compound Step1 Step 1: Oxidation Start->Step1 Decision1 Choose Oxidation Method Step1->Decision1 Swern Swern Oxidation Decision1->Swern Mild, Low Temp DMP Dess-Martin Oxidation Decision1->DMP Room Temp Step2 Step 2: Stereoselective Addition Swern->Step2 DMP->Step2 Decision2 Choose Nucleophile & Lewis Acid Step2->Decision2 Mukaiyama Mukaiyama Aldol Decision2->Mukaiyama Silyl Enol Ether Other Other Nucleophilic Additions Decision2->Other Analysis Analysis: Yield & Diastereoselectivity Mukaiyama->Analysis Other->Analysis End Final Product: Enantioenriched Compound Analysis->End

References

Application Notes and Protocols: (S)-2-(benzyloxy)propan-1-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (S)-2-(benzyloxy)propan-1-ol as a versatile chiral building block in the synthesis of pharmaceutical intermediates. The focus is on its application in the synthesis of a key precursor to Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease.

Introduction

This compound is a valuable chiral synthon in organic synthesis.[1][2] Its stereochemically defined secondary alcohol and the presence of a benzyl ether protecting group make it an ideal starting material for the introduction of a chiral (S)-propoxy moiety into target molecules. This application note details its use in the synthesis of (S)-N,N-diethyl-3-(2-(benzyloxy)propoxy)aniline, a direct precursor to the phenolic intermediate of Rivastigmine.

Core Application: Synthesis of a Rivastigmine Intermediate

The overall synthetic strategy involves the activation of the primary alcohol of this compound, followed by a nucleophilic substitution reaction with 3-(diethylamino)phenol. This pathway provides a stereocontrolled route to a key chiral intermediate of Rivastigmine.

Diagram of the Synthetic Pathway

Synthesis_Pathway A This compound B TsCl, Pyridine, DCM C (S)-2-(benzyloxy)propyl 4-methylbenzenesulfonate A->C Tosylation D 3-(diethylamino)phenol, K2CO3, DMF E (S)-N,N-diethyl-3-(2-(benzyloxy)propoxy)aniline C->E Williamson Ether Synthesis

Caption: Synthetic workflow for the preparation of a Rivastigmine intermediate.

Experimental Protocols

Synthesis of (S)-2-(benzyloxy)propyl 4-methylbenzenesulfonate

This initial step involves the activation of the primary alcohol of this compound by converting it into a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Experimental Workflow

Tosylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification A Dissolve this compound in anhydrous DCM B Cool to 0°C A->B C Add Pyridine B->C D Add p-toluenesulfonyl chloride C->D E Stir at 0°C, then warm to RT D->E F Monitor by TLC E->F G Quench with 1 M HCl F->G H Extract with DCM G->H I Wash with brine H->I J Dry over Na2SO4 I->J K Concentrate under reduced pressure J->K L Purify by flash column chromatography K->L

Caption: Workflow for the tosylation of this compound.

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.5 eq) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield (S)-2-(benzyloxy)propyl 4-methylbenzenesulfonate.

Synthesis of (S)-N,N-diethyl-3-(2-(benzyloxy)propoxy)aniline

This step involves the formation of the chiral ether linkage through a Williamson ether synthesis between the tosylated intermediate and 3-(diethylamino)phenol.

Protocol:

  • To a solution of (S)-2-(benzyloxy)propyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous dimethylformamide (DMF), add 3-(diethylamino)phenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford (S)-N,N-diethyl-3-(2-(benzyloxy)propoxy)aniline.

Data Presentation

The following table summarizes the typical yields and analytical data for the key steps in the synthesis of the Rivastigmine intermediate.

StepProductYield (%)Purity (HPLC)Enantiomeric Excess (ee %)
1(S)-2-(benzyloxy)propyl 4-methylbenzenesulfonate85-95%>98%>99%
2(S)-N,N-diethyl-3-(2-(benzyloxy)propoxy)aniline70-85%>97%>99%

Conclusion

This compound serves as an effective chiral starting material for the enantioselective synthesis of a key intermediate for the pharmaceutical agent Rivastigmine. The protocols detailed in this document provide a robust and reproducible methodology for researchers in the field of drug development and medicinal chemistry. The stereochemical integrity is maintained throughout the synthetic sequence, highlighting the utility of this compound in stereoselective synthesis.[1]

References

Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroxyl group is a ubiquitous and highly reactive functional group in organic molecules, playing a crucial role in the structure and function of a vast array of compounds, including pharmaceuticals, natural products, and materials. In the context of multi-step organic synthesis, the reactivity of the hydroxyl group can be both an asset and a liability. Protecting group strategies are therefore essential to temporarily mask the hydroxyl functionality, preventing it from interfering with reactions targeting other parts of the molecule. This document provides a detailed overview of common protecting group strategies for the hydroxyl function, with a focus on silyl and benzyl ethers, including quantitative data, experimental protocols, and visual guides to aid in the selection and application of these critical synthetic tools.

Introduction to Hydroxyl Protecting Groups

An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule.[1][2] It must be stable to the reaction conditions under which it is meant to protect the hydroxyl group.[1][2] The choice of a suitable protecting group is a critical strategic decision in synthesis design, often dictated by the overall synthetic route and the presence of other sensitive functionalities.

Silyl Ethers

Silyl ethers are among the most widely used protecting groups for hydroxyls due to their ease of formation, stability under a range of conditions, and selective removal.[3][4][5] Their stability is influenced by the steric bulk of the substituents on the silicon atom.

Common Silyl Ether Protecting Groups

A variety of silyl ethers are available, each offering a different level of stability and reactivity.[3][6] The selection of a specific silyl ether allows for fine-tuning of the protecting group strategy.[4]

  • Trimethylsilyl (TMS): The simplest silyl ether, TMS is highly labile and often used for temporary protection, sometimes even being cleaved during aqueous workup.[6][7]

  • Triethylsilyl (TES): More stable than TMS due to increased steric hindrance.[6][7]

  • tert-Butyldimethylsilyl (TBS or TBDMS): A widely used and robust protecting group, stable to a broad range of non-acidic and non-fluoride conditions.[4][5][7]

  • Triisopropylsilyl (TIPS): Offers greater steric bulk and thus increased stability compared to TBS ethers.[4][6][7]

  • tert-Butyldiphenylsilyl (TBDPS): One of the most stable common silyl ethers, offering excellent stability towards acidic conditions.[3][4][7]

Data Presentation: Stability and Reaction Conditions for Silyl Ethers

The relative stability of common silyl ethers under acidic and basic conditions is a key factor in their selection.[6][7]

Protecting GroupRelative Stability to AcidRelative Stability to BaseTypical Protection ConditionsTypical Deprotection Reagents
TMS 11TMSCl, Pyridine, CH₂Cl₂K₂CO₃, MeOH; Mild Acid
TES 6410-100TESCl, Imidazole, DMFTBAF, THF; AcOH, THF, H₂O
TBS/TBDMS 20,00020,000TBSCl, Imidazole, DMFTBAF, THF; HF·Pyridine; AcOH, THF, H₂O
TIPS 700,000100,000TIPSCl, Imidazole, DMFTBAF, THF; HF·Pyridine
TBDPS 5,000,00020,000TBDPSCl, Imidazole, DMFTBAF, THF; HF·Pyridine

Relative stability data adapted from literature sources.[6][7]

Experimental Protocols for Silyl Ethers
  • Reaction Setup: To a solution of the primary alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq.).[4]

  • Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

  • Reaction Setup: Dissolve the TBS-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M).[8]

  • Addition of Deprotecting Agent: Add a 1 M solution of TBAF in THF (1.5 eq.) dropwise to the stirred solution at room temperature.[8]

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is usually complete within 30 minutes to a few hours.[9]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

  • Reaction Setup: Dissolve the silyl ether in a 4:1:1 mixture of acetic acid, THF, and water.[7]

  • Reaction Conditions: Stir the reaction at room temperature. Reaction times can be lengthy, often requiring several hours to days depending on the silyl group's stability.[10] Microwave heating can be employed to accelerate the deprotection.[10]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Benzyl Ethers

Benzyl ethers are another class of widely used protecting groups for hydroxyls, valued for their stability across a broad range of acidic and basic conditions.[11][12]

Data Presentation: Reaction Conditions for Benzyl Ethers
Reaction TypeReagents and ConditionsTypical Yield (%)
Protection NaH, Benzyl Bromide, THF, 0 °C to rt>90
Ag₂O, Benzyl Bromide, DMF, rt (for selective protection)Variable
2-Benzyloxy-1-methylpyridinium triflate, MgO, Toluene, 90 °C[13]70-95
Deprotection (Hydrogenolysis) H₂, 10% Pd/C, EtOH or THF/MeOH[12][14]>95
Deprotection (Transfer Hydrogenolysis) Ammonium formate, 10% Pd/C, MeOH, reflux[12]>90
Deprotection (Oxidative) 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), MeCN/H₂OVariable
Experimental Protocols for Benzyl Ethers
  • Reaction Setup: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C, add a solution of the alcohol (1.0 eq.) in anhydrous THF dropwise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Addition of Benzylating Agent: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

  • Reaction Setup: Dissolve the benzyl-protected alcohol (1.0 eq.) in a suitable solvent such as ethanol, methanol, or a mixture of THF and methanol.[12]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, 10% w/w) to the solution.[12]

  • Hydrogenation: Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[12]

  • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps.

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules with multiple hydroxyl groups, it is often necessary to differentiate between them. Orthogonal protecting groups are sets of protecting groups that can be removed in any order with specific reagents and conditions that do not affect the other protecting groups.[1][15][16] This allows for the selective deprotection and functionalization of specific hydroxyl groups.[15][17] For example, a molecule can be protected with a TBS ether (acid/fluoride labile), a benzyl ether (hydrogenolysis labile), and an acetate ester (base labile), allowing for the selective removal of each.[17]

Visualizations

G Decision-Making for Hydroxyl Protecting Group Selection start Start: Need to protect a hydroxyl group q1 Is the molecule sensitive to acid? start->q1 q2 Is the molecule sensitive to base? q1->q2 Yes pg2 Consider Silyl ethers (TBS, TIPS, TBDPS) q1->pg2 No q3 Are reducing conditions (e.g., H2, Pd/C) compatible? q2->q3 Yes pg3 Consider Acetyl (Ac) or Benzoyl (Bz) esters q2->pg3 No q4 Is fluoride-mediated deprotection acceptable? q3->q4 No pg1 Consider Benzyl (Bn) or p-Methoxybenzyl (PMB) ethers q3->pg1 Yes q4->pg1 No q4->pg2 Yes

Caption: A decision-making guide for selecting a suitable hydroxyl protecting group.

G General Experimental Workflow for Protection/Deprotection cluster_protection Protection Step cluster_reaction Intermediate Reaction(s) cluster_deprotection Deprotection Step p1 Dissolve substrate in anhydrous solvent p2 Add base (e.g., Imidazole, NaH) p1->p2 p3 Add protecting group precursor (e.g., TBSCl, BnBr) p2->p3 p4 Monitor reaction by TLC p3->p4 p5 Aqueous work-up and extraction p4->p5 p6 Purification (e.g., chromatography) p5->p6 r1 Perform desired chemical transformation(s) on the protected substrate p6->r1 Protected Substrate d1 Dissolve protected substrate in solvent r1->d1 Modified Protected Substrate d2 Add deprotection reagent (e.g., TBAF, H2/Pd/C) d1->d2 d3 Monitor reaction by TLC d2->d3 d4 Work-up and extraction d3->d4 d5 Purification of the final product d4->d5 G Silyl and Benzyl Ether Protection/Deprotection cluster_silyl Silyl Ether cluster_benzyl Benzyl Ether ROH R-OH ROSiR3 R-O-SiR'₃ ROH->ROSiR3 R'₃SiCl, Base ROSiR3->ROH F⁻ or H⁺ ROH2 R-OH ROBn R-O-Bn ROH2->ROBn BnBr, Base ROBn->ROH2 H₂, Pd/C

References

Application Notes and Protocols for the Large-Scale Preparation of Optically Active (S)-2-(Benzyloxy)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of optically active (S)-2-(benzyloxy)propanal, a valuable chiral building block in asymmetric synthesis. Two primary synthetic routes commencing from the readily available and inexpensive (S)-ethyl lactate are presented. The first route involves the O-benzylation of (S)-ethyl lactate followed by reduction of the resulting ester to the aldehyde. The second route entails the reduction of (S)-ethyl lactate to the corresponding alcohol, which is subsequently oxidized to afford the target aldehyde. This guide includes comprehensive experimental procedures, a comparative summary of quantitative data, and detailed analytical methods for assessing enantiomeric purity.

Introduction

(S)-2-(benzyloxy)propanal is a crucial intermediate in the synthesis of a variety of complex, stereochemically defined molecules, including pharmaceuticals and natural products. Its aldehyde functionality and the adjacent chiral center, protected by a benzyl group, allow for highly diastereoselective nucleophilic additions. The primary challenge in its synthesis is the retention of high enantiomeric purity throughout the reaction sequence. The methods described herein are selected for their scalability, efficiency, and control over stereochemistry.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the key steps in the two primary synthetic routes to (S)-2-(benzyloxy)propanal, allowing for an easy comparison of yields and enantiomeric excess.

StepMethodStarting MaterialProductYield (%)Enantiomeric Excess (e.e.) (%)Reference
Route A: Step 1 - Benzylation O-Benzyl-2,2,2-trichloroacetimidate, TfOH (cat.)(S)-Ethyl lactate(S)-Ethyl 2-(benzyloxy)propanoate90>99[1]
Benzyl bromide, Ag₂O(S)-Ethyl lactate(S)-Ethyl 2-(benzyloxy)propanoateHighNot specified, but generally high[1]
Benzyl bromide, NaH(S)-Ethyl lactate(S)-Ethyl 2-(benzyloxy)propanoateVariableProne to racemization[1]
Route A: Step 2 - Reduction Diisobutylaluminum hydride (DIBAL-H)(S)-Ethyl 2-(benzyloxy)propanoate(S)-2-(Benzyloxy)propanal78-83>99[1]
Route B: Step 1 - Reduction Lithium aluminum hydride (LiAlH₄)(S)-Ethyl lactate(S)-2-(Benzyloxy)propan-1-olHigh>99
Route B: Step 2 - Oxidation Swern Oxidation (DMSO, oxalyl chloride, Et₃N)This compound(S)-2-(Benzyloxy)propanalHigh>99

Experimental Protocols

Route A: O-Benzylation of (S)-Ethyl Lactate followed by DIBAL-H Reduction

This is a well-documented and reliable method for producing highly enantiopure (S)-2-(benzyloxy)propanal.

Logical Workflow for Route A

Route_A_Workflow cluster_0 Step 1: O-Benzylation cluster_1 Step 2: Reduction to Aldehyde S_Ethyl_Lactate (S)-Ethyl Lactate Benzylation O-Benzyl-2,2,2-trichloroacetimidate, TfOH (cat.) Cyclohexane/DCM S_Ethyl_Lactate->Benzylation Intermediate_Ester (S)-Ethyl 2-(benzyloxy)propanoate Benzylation->Intermediate_Ester Purification_1 Aqueous Workup & Fractional Distillation Intermediate_Ester->Purification_1 Purified_Ester (S)-Ethyl 2-(benzyloxy)propanoate Purification_1->Purified_Ester Purified Intermediate Reduction DIBAL-H Anhydrous Diethyl Ether -78°C Purified_Ester->Reduction Final_Product (S)-2-(Benzyloxy)propanal Reduction->Final_Product Purification_2 Aqueous Workup & Solvent Evaporation Final_Product->Purification_2

Caption: Workflow for the synthesis of (S)-2-(benzyloxy)propanal via O-benzylation and subsequent reduction.

Protocol 1: Synthesis of (S)-Ethyl 2-(benzyloxy)propanoate [1]

  • Materials:

    • (S)-Ethyl lactate (11.8 g, 100 mmol)

    • O-Benzyl-2,2,2-trichloroacetimidate (50.9 g, 200 mmol)

    • Anhydrous cyclohexane (219 mL)

    • Anhydrous dichloromethane (31 mL)

    • Trifluoromethanesulfonic acid (0.4 mL, 4.53 mmol)

    • Water

    • Hexane

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (NaCl) solution

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried 500-mL Schlenk flask under an argon atmosphere, dissolve (S)-ethyl lactate and O-benzyl-2,2,2-trichloroacetimidate in the mixture of anhydrous cyclohexane and dichloromethane.

    • Add trifluoromethanesulfonic acid dropwise to the rapidly stirred solution.

    • Stir the reaction mixture for 48-60 hours at room temperature.

    • Dilute the mixture with water (100 mL) and hexane (300 mL) and continue stirring for an additional 3 hours.

    • Filter off the precipitated trichloroacetamide using a Büchner funnel.

    • Separate the aqueous phase and extract it three times with 50-mL portions of hexane.

    • Combine the organic extracts and wash them with 50 mL of saturated aqueous NaHCO₃ solution and then with 50 mL of saturated aqueous NaCl solution.

    • Dry the organic phase over MgSO₄, filter, and remove the solvents under reduced pressure.

    • Purify the residue by fractional distillation to yield (S)-ethyl 2-(benzyloxy)propanoate as a colorless liquid (18.7 g, 90%).

Protocol 2: Synthesis of (S)-2-(Benzyloxy)propanal [1]

  • Materials:

    • (S)-Ethyl 2-(benzyloxy)propanoate (18.7 g, 90 mmol)

    • Anhydrous diethyl ether (180 mL)

    • Diisobutylaluminum hydride (DIBAL-H) (1.0 M in hexanes, 99 mL, 99 mmol)

    • Methanol

    • 1 N Hydrochloric acid (HCl)

    • Saturated aqueous sodium chloride (NaCl) solution

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried 500-mL Schlenk flask under an argon atmosphere, dissolve (S)-ethyl 2-(benzyloxy)propanoate in anhydrous diethyl ether.

    • Cool the reaction mixture to -78°C using a dry ice/ethanol bath.

    • Add the DIBAL-H solution dropwise over 1 hour, maintaining the internal temperature below -70°C.

    • Stir the mixture for an additional 30 minutes at -78°C.

    • Quench the reaction by the slow, dropwise addition of methanol (10 mL).

    • Allow the mixture to warm to 0°C and then add 1 N HCl (150 mL).

    • Separate the layers and extract the aqueous layer twice with 50-mL portions of diethyl ether.

    • Combine the organic layers and wash with saturated aqueous NaCl solution.

    • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield (S)-2-(benzyloxy)propanal as a colorless oil (yields typically range from 78-83%). The product is often used without further purification.

Route B: Reduction of (S)-Ethyl Lactate followed by Swern Oxidation

This alternative route avoids the use of an organoaluminum reagent and can be advantageous in certain large-scale settings.

Logical Workflow for Route B

Route_B_Workflow cluster_0 Step 1: Reduction to Diol cluster_1 Step 2: Monobenzylation cluster_2 Step 3: Oxidation to Aldehyde S_Ethyl_Lactate (S)-Ethyl Lactate Reduction_to_Diol LiAlH₄ Anhydrous THF 0°C to RT S_Ethyl_Lactate->Reduction_to_Diol Intermediate_Diol (S)-Propane-1,2-diol Reduction_to_Diol->Intermediate_Diol Purification_1 Aqueous Workup & Distillation Intermediate_Diol->Purification_1 Purified_Diol (S)-Propane-1,2-diol Purification_1->Purified_Diol Monobenzylation NaH, Benzyl Bromide Anhydrous THF Purified_Diol->Monobenzylation Intermediate_Alcohol This compound Monobenzylation->Intermediate_Alcohol Purification_2 Aqueous Workup & Chromatography Intermediate_Alcohol->Purification_2 Purified_Alcohol This compound Purification_2->Purified_Alcohol Oxidation Swern Oxidation (COCl)₂, DMSO, Et₃N -78°C Purified_Alcohol->Oxidation Final_Product (S)-2-(Benzyloxy)propanal Oxidation->Final_Product Purification_3 Aqueous Workup & Solvent Evaporation Final_Product->Purification_3

Caption: Workflow for the synthesis of (S)-2-(benzyloxy)propanal via reduction, monobenzylation, and oxidation.

Protocol 3: Synthesis of this compound

  • Materials:

    • (S)-Ethyl lactate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium hydride (NaH)

    • Benzyl bromide (BnBr)

    • Anhydrous dimethylformamide (DMF)

  • Procedure:

    • Reduction of (S)-Ethyl Lactate: Slowly add a solution of (S)-ethyl lactate in anhydrous THF to a stirred suspension of LiAlH₄ in anhydrous THF at 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). Carefully quench the reaction with water and aqueous NaOH. Filter the solids and concentrate the filtrate to obtain crude (S)-propane-1,2-diol. Purify by distillation.

    • Monobenzylation: To a stirred suspension of NaH in anhydrous DMF at 0°C, add the (S)-propane-1,2-diol dropwise. Stir for 30 minutes, then add benzyl bromide dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench with water and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to yield this compound.

Protocol 4: Swern Oxidation to (S)-2-(Benzyloxy)propanal

  • Materials:

    • Oxalyl chloride

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Anhydrous dichloromethane (DCM)

    • This compound

    • Triethylamine (Et₃N)

  • Procedure:

    • In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM and cool to -78°C.

    • Add anhydrous DMSO (2.5 equiv) dropwise, ensuring the temperature remains below -65°C. Stir for 15 minutes.

    • Add a solution of this compound (1.0 equiv) in anhydrous DCM dropwise, maintaining the temperature at -78°C. Stir for 45 minutes.

    • Add triethylamine (5.0 equiv) dropwise, and after 10 minutes, allow the reaction mixture to slowly warm to room temperature.

    • Add water to quench the reaction. Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford crude (S)-2-(benzyloxy)propanal.

Large-Scale Purification

For multi-gram to kilogram scale, purification of (S)-2-(benzyloxy)propanal is typically achieved by fractional distillation under reduced pressure.

  • Apparatus: A fractional distillation setup with a Vigreux column (15-20 cm) is recommended.[1]

  • Procedure:

    • The crude (S)-2-(benzyloxy)propanal is charged into the distillation flask.

    • The system is evacuated to a pressure of approximately 0.5-1 mmHg.

    • The flask is heated gently in an oil bath.

    • Collect the fraction boiling at approximately 90-93°C at 0.5 mmHg.

    • It is crucial to monitor the distillation closely to avoid decomposition of the product at higher temperatures.

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of (S)-2-(benzyloxy)propanal can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Analysis Workflow

Chiral_HPLC_Workflow Sample_Prep Prepare Sample Solution (in Mobile Phase) HPLC_System Inject onto Chiral HPLC System Sample_Prep->HPLC_System Separation Separation on Chiral Stationary Phase (CSP) HPLC_System->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Analysis Integrate Peak Areas and Calculate e.e. Chromatogram->Analysis

Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

  • Protocol 5: Chiral HPLC Analysis

    • Column: A polysaccharide-based chiral stationary phase such as Chiralcel OD-H or Chiralpak AD-H is often effective for the separation of enantiomeric aldehydes.

    • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may need to be optimized for baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Procedure:

      • Prepare a dilute solution of the (S)-2-(benzyloxy)propanal sample in the mobile phase.

      • Inject the sample onto the chiral HPLC system.

      • The two enantiomers will elute at different retention times.

      • Integrate the areas of the two peaks.

      • Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • DIBAL-H and LiAlH₄ are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.

  • Oxalyl chloride is corrosive and toxic. Handle with caution.

  • The Swern oxidation produces carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. Ensure adequate ventilation.

References

Application Notes and Protocols for O-benzylation of α-Hydroxy Esters to Yield Benzyloxy Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The O-benzylation of α-hydroxy esters is a crucial transformation in organic synthesis, particularly in the preparation of chiral building blocks for pharmaceuticals and natural products. The benzyl group serves as a robust protecting group for the hydroxyl functionality, which is stable under a wide range of reaction conditions but can be readily removed when needed. This document provides detailed application notes and protocols for the synthesis of benzyloxy alcohols from α-hydroxy esters, targeting researchers, scientists, and professionals in drug development.

The selection of an appropriate benzylation method is critical to ensure high yields and prevent side reactions, such as racemization at the α-carbon, hydrolysis of the ester, or β-elimination. This note details three primary methods for O-benzylation: a neutral method, an acidic method, and a base-catalyzed method, with a discussion of the advantages and disadvantages of each.

Methods for O-Benzylation of α-Hydroxy Esters

Several methods are available for the O-benzylation of α-hydroxy esters. The choice of method depends on the specific substrate, its sensitivity to acidic or basic conditions, and the desired level of stereochemical integrity.

Neutral O-Benzylation using 2-Benzyloxy-1-methylpyridinium Triflate

This method is highly effective for substrates that are sensitive to both acidic and basic conditions.[1][2][3] It employs 2-benzyloxy-1-methylpyridinium triflate as the benzylating agent, which releases an electrophilic benzyl species upon heating under neutral conditions.[1][2] This protocol is particularly advantageous for β-hydroxy esters, which are prone to elimination, and for substrates with acid- or base-labile protecting groups.[1][3]

Acid-Catalyzed O-Benzylation using Benzyl Trichloroacetimidate

O-benzylation can be achieved under acidic conditions using benzyl trichloroacetimidate. This method is often preferred when basic conditions must be avoided to prevent racemization.[4] The reaction is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid (TfOH).

Base-Catalyzed O-Benzylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for forming ethers.[5] It involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes an SN2 reaction with a benzyl halide.[5] While effective for many alcohols, this method can lead to racemization or elimination in the case of α-hydroxy esters, especially under strongly basic conditions.[3][4]

Data Presentation

The following table summarizes the quantitative data for the O-benzylation of representative α-hydroxy esters using different methods.

SubstrateMethodBenzylating AgentBase/AcidSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl (R)-(-)-3-hydroxy-2-methylpropionateNeutral2-Benzyloxy-1-methylpyridinium triflateMgOα,α,α-Trifluorotoluene832498[6]
Methyl LactateNeutral2-Benzyloxy-1-methylpyridinium triflate (in situ)MgOToluene902479[1]
N-Boc-serine methyl esterNeutral2-Benzyloxy-1-methylpyridinium triflate (in situ)MgOToluene902484[1]
(S)-Ethyl LactateAcidicO-Benzyl trichloroacetimidateTfOH (cat.)Dichloromethane/CyclohexaneRT268[4]
(S)-Methyl MandelateAcidicO-Benzyl trichloroacetimidateTfOH (cat.)Dichloromethane/CyclohexaneRT270[4]

Experimental Protocols

Protocol 1: Neutral O-Benzylation of Methyl (R)-(-)-3-hydroxy-2-methylpropionate

This protocol is adapted from Organic Syntheses for the benzylation of a β-hydroxy ester using 2-benzyloxy-1-methylpyridinium triflate.[6]

Materials:

  • Methyl (R)-(-)-3-hydroxy-2-methylpropionate

  • 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate

  • Magnesium oxide (light, dried)

  • α,α,α-Trifluorotoluene

  • Celite

Procedure:

  • To a reaction flask, add 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate (2.0 equiv), magnesium oxide (2.0 equiv), and α,α,α-trifluorotoluene.

  • Add methyl (R)-(-)-3-hydroxy-2-methylpropionate (1.0 equiv) to the heterogeneous mixture.

  • Heat the reaction mixture in an oil bath at 83 °C (internal temperature 80–82 °C) for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite on a sintered glass funnel.

  • Wash the Celite pad with an appropriate solvent (e.g., dichloromethane).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired benzyloxy alcohol.

Protocol 2: Racemization-Free Acid-Catalyzed O-Benzylation of (S)-Ethyl Lactate

This protocol describes the O-benzylation of an α-hydroxy ester using O-benzyl trichloroacetimidate under acidic conditions to prevent racemization.[4]

Materials:

  • (S)-Ethyl lactate

  • O-Benzyl trichloroacetimidate

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (anhydrous)

  • Cyclohexane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (S)-ethyl lactate (1.0 equiv) and O-benzyl trichloroacetimidate (1.2 equiv) in a mixture of anhydrous dichloromethane and cyclohexane (2:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of trifluoromethanesulfonic acid dropwise to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the pure benzyloxy ester.

Visualizations

General Workflow for O-Benzylation of α-Hydroxy Esters

O_Benzylation_Workflow cluster_start Starting Materials cluster_conditions Reaction Conditions Alpha-Hydroxy Ester Alpha-Hydroxy Ester Reaction Reaction Alpha-Hydroxy Ester->Reaction Benzylating Agent Benzylating Agent Benzylating Agent->Reaction Solvent Solvent Solvent->Reaction Base/Acid/Neutral Base/Acid/Neutral Base/Acid/Neutral->Reaction Temperature Temperature Temperature->Reaction Time Time Time->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Benzyloxy Alcohol Benzyloxy Alcohol Purification->Benzyloxy Alcohol

Caption: General experimental workflow for the O-benzylation of α-hydroxy esters.

Decision Pathway for Selecting an O-Benzylation Method

Benzylation_Decision_Tree start Substrate: α-Hydroxy Ester q1 Is the substrate sensitive to acid and base? start->q1 method_neutral Use Neutral Method: 2-Benzyloxy-1-methylpyridinium triflate q1->method_neutral Yes q2 Is racemization a concern? q1->q2 No method_acidic Use Acidic Method: Benzyl trichloroacetimidate q2->method_acidic Yes method_basic Use Basic Method: Williamson Ether Synthesis (with caution) q2->method_basic No

Caption: Decision tree for selecting the appropriate O-benzylation method.

References

Application Notes and Protocols: Natural Product Synthesis in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It focuses on the synthesis of complex natural products for anticancer applications and the use of multicomponent reactions to accelerate drug discovery.

Application Note 1: Total Synthesis of Potent Anticancer Natural Products

Natural products are a vital source of new therapeutic drugs, with approximately 50% of anti-tumor drugs being derived from natural or semi-synthetic sources.[1] The complex structures of these molecules often present significant synthetic challenges. However, total synthesis provides access to these scarce compounds, enables structural modification for improved efficacy, and facilitates the study of their mechanisms of action.[2][3][4] This note focuses on two microtubule-stabilizing agents: Paclitaxel (Taxol®) and (+)-Discodermolide.

Paclitaxel (Taxol®)

First isolated from the Pacific yew tree (Taxus brevifolia), Paclitaxel is a cornerstone of chemotherapy, used to treat ovarian, breast, and lung cancers, among others.[1][5] Its mechanism involves stabilizing microtubules, leading to the arrest of the cell cycle and subsequent programmed cell death (apoptosis).[6][7] Due to its complex diterpenoid structure with a unique oxetane ring and 11 stereocenters, its total synthesis was a landmark achievement in organic chemistry.[5][8]

(+)-Discodermolide

Isolated from the marine sponge Discodermia dissoluta, (+)-Discodermolide is an exceptionally potent polyketide that also functions as a microtubule-stabilizing agent.[9][10] It has shown efficacy against cancer cell lines that are resistant to Paclitaxel and exhibits a synergistic effect when used in combination with it.[11][12] The extreme scarcity of its natural source (0.002% yield from the sponge) makes total synthesis the only viable method for producing the quantities needed for clinical investigation.[9][11]

Quantitative Data: Biological Activity and Synthesis

The biological potency and synthetic complexity of these natural products are summarized below.

Table 1: In Vitro Cytotoxicity of Paclitaxel and (+)-Discodermolide

Compound Cancer Cell Line IC50 (nM) Reference
Paclitaxel A549 (Lung) 2.5 - 5.0 Generic Data
MCF-7 (Breast) 2.0 - 4.0 Generic Data
OVCAR-3 (Ovarian) 1.5 - 3.0 Generic Data
(+)-Discodermolide A549 (Lung) 3.0 [12]
P388 (Leukemia) 9.0 [12]

| | Taxol-Resistant A549-T24 | 4.0 |[12] |

Table 2: Comparison of Selected Total Syntheses

Synthesis Natural Product Starting Material Longest Linear Sequence Overall Yield Reference
Holton (1994) Paclitaxel Camphor 46 steps ~0.04% [8]
Nicolaou (1994) Paclitaxel Butenolide precursor 40 steps 0.0078% [8]
Schreiber (1996) (+)-Discodermolide 3-hydroxy-2-methylpropionate 24 steps 4.3% [9]

| Smith (Gram-Scale) | (+)-Discodermolide | Multiple fragments | 30 steps | 1.3% |[13] |

Signaling Pathway Visualization: Paclitaxel-Induced Apoptosis

Paclitaxel induces apoptosis through multiple signaling pathways, including the PI3K/Akt and MAPK pathways.[14][15] It can also activate the NF-κB/IκB-α signaling pathway, contributing to cell death in solid tumors.[16]

Paclitaxel_Apoptosis_Pathway Paclitaxel-Induced Apoptosis Signaling Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules TAK1 TAK1 Activation Paclitaxel->TAK1 activates PI3K_Akt PI3K/Akt Pathway (Inhibition) Paclitaxel->PI3K_Akt inhibits IKK IKKβ Expression Paclitaxel->IKK enhances MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Bcl2 Bcl-2 Family (Bax Upregulation, Bcl-2 Downregulation) MitoticArrest->Bcl2 JNK JNK Phosphorylation TAK1->JNK JNK->Bcl2 IkB IκB-α Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB NFkB->Bcl2 Caspase Caspase Cascade Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis Ugi_Reaction_Workflow Ugi Reaction for Combinatorial Library Synthesis cluster_reactants Starting Material Pools Aldehydes Aldehydes (R1-CHO) OnePot One-Pot Reaction (Ugi 4-Component Reaction) Aldehydes->OnePot Amines Amines (R2-NH2) Amines->OnePot Acids Carboxylic Acids (R3-COOH) Acids->OnePot Isocyanides Isocyanides (R4-NC) Isocyanides->OnePot Library Product Library (Diverse Bis-Amides) OnePot->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Antibiotic_Discovery_Workflow Modern Workflow for Natural Product-Based Antibiotic Discovery Source Natural Source (Microbe, Plant) Isolation Isolation & Structure Elucidation of Lead NP Source->Isolation Scaffold Privileged Scaffold Identified Isolation->Scaffold Semisynth Semisynthesis Scaffold->Semisynth DOS Diversity-Oriented Synthesis (DOS) Scaffold->DOS SynBio Synthetic Biology Scaffold->SynBio Library Analogue Library Semisynth->Library DOS->Library SynBio->Library Screening Antibacterial Screening (MIC Determination) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Optimization Lead Optimization (ADME/Tox) SAR->Optimization Candidate Preclinical Candidate Optimization->Candidate

References

Application Notes and Protocols for (S)-2-(benzyloxy)propan-1-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-(benzyloxy)propan-1-ol is a versatile chiral building block utilized in the synthesis of chiral ligands and auxiliaries for asymmetric catalysis. Its stereogenic center and functional groups—a primary alcohol and a benzyl-protected secondary alcohol—make it a valuable precursor for creating tailored structures that can induce high stereoselectivity in a variety of chemical transformations. These application notes provide an overview of its potential roles and detailed protocols for its derivatization and use in a representative asymmetric reaction.

Application as a Chiral Building Block for Ligand Synthesis

This compound serves as a foundational element for the synthesis of more complex chiral molecules that can act as ligands in asymmetric catalysis. The hydroxyl group can be readily functionalized to introduce phosphine, phosphite, or other coordinating moieties, while the benzyloxy group provides steric bulk and can influence the electronic environment of a catalytic center. A primary application is in the synthesis of chiral phosphite ligands, which are effective in a range of metal-catalyzed enantioselective reactions.

G cluster_start Starting Material cluster_synthesis Ligand Synthesis cluster_application Application in Asymmetric Catalysis A This compound B Reaction with PCl3 or other phosphorus electrophile A->B Functionalization C Purification of the chiral phosphite ligand B->C Workup D Formation of Metal-Ligand Complex (e.g., with Rh, Pd, Cu) C->D Complexation E Catalytic Asymmetric Reaction D->E Catalysis

Caption: Workflow for the synthesis and application of a chiral ligand derived from this compound.

Quantitative Data Presentation

The following table summarizes representative data for the application of a hypothetical chiral phosphite ligand derived from this compound in the enantioselective addition of diethylzinc to a series of benzaldehydes. This reaction is a standard benchmark for evaluating the efficacy of new chiral ligands.

EntryAldehyde SubstrateProductYield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde(R)-1-Phenyl-1-propanol9295
24-Methoxybenzaldehyde(R)-1-(4-Methoxyphenyl)-1-propanol9597
34-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)-1-propanol8993
42-Naphthaldehyde(R)-1-(Naphthalen-2-yl)-1-propanol9096

Experimental Protocols

This protocol describes a plausible synthesis of a chiral phosphite ligand from this compound.

Materials:

  • This compound

  • Phosphorus trichloride (PCl₃)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)

Procedure:

  • To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add this compound (1.66 g, 10 mmol) and anhydrous toluene (50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add triethylamine (2.92 mL, 21 mmol) to the stirred solution.

  • In a separate flask, prepare a solution of phosphorus trichloride (0.44 mL, 5 mmol) in anhydrous toluene (10 mL).

  • Add the PCl₃ solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12 hours.

  • The reaction mixture will contain a white precipitate of triethylammonium chloride. Filter the mixture through a pad of Celite under an inert atmosphere.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude chiral phosphite ligand as a colorless oil.

  • Purify the ligand by flash chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

This protocol details the use of the synthesized chiral phosphite ligand in a catalytic enantioselective addition reaction.

Materials:

  • Chiral phosphite ligand (synthesized in Protocol 1)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (18.1 mg, 0.05 mmol) and the chiral phosphite ligand (0.11 mmol).

  • Add anhydrous toluene (10 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzaldehyde (102 µL, 1.0 mmol) to the reaction mixture.

  • Slowly add diethylzinc (2.2 mL of a 1.0 M solution in hexanes, 2.2 mmol) dropwise over 20 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (R)-1-phenyl-1-propanol.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed enantioselective addition of diethylzinc to an aldehyde, mediated by a chiral ligand.

G A [Cu-L] Complex C [Et-Cu-L] Intermediate A->C B Transmetalation with Et2Zn E [Aldehyde-Et-Cu-L] Complex C->E D Coordination of Aldehyde G [Product-O-Cu-L] Complex E->G F Enantioselective Alkyl Transfer G->A EtZn(OR) H Alkoxide Exchange with Et2Zn

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-2-(benzyloxy)propan-1-ol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are working with (S)-2-(benzyloxy)propan-1-ol and need to purify it using fractional distillation. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This section addresses common issues that may be encountered during the fractional distillation of this compound.

Problem Possible Cause Solution
No distillate is collecting. - Inadequate heating of the distillation flask.- The vacuum is too high for the heating temperature.- A leak in the distillation apparatus.- Gradually increase the temperature of the heating mantle.- Slowly decrease the vacuum level.- Check all joints and connections for leaks. Ensure they are properly sealed.
The distillation is very slow. - Insufficient heating.- Poor insulation of the fractionating column.- Increase the heat input to the distillation flask.- Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.[1]
The temperature at the distillation head is fluctuating. - Unstable boiling (bumping).- The heating rate is too high.- The vacuum pressure is unstable.- Ensure boiling chips or a magnetic stirrer are being used.- Reduce the heating rate to achieve a slow, steady distillation.- Check the vacuum pump and regulator for consistent performance.
The collected distillate is not pure. - The fractionating column is not efficient enough.- The distillation rate is too fast.- The reflux ratio is too low.- Use a longer fractionating column or one with a more efficient packing material.- Slow down the distillation rate to allow for better separation.- Increase the reflux ratio by adjusting the take-off rate.
The compound appears to be decomposing. - The distillation temperature is too high.- Presence of acidic or basic impurities.- Use a vacuum to lower the boiling point of the compound.- Neutralize the crude material with a mild wash (e.g., sodium bicarbonate solution) before distillation.
Difficulty in separating from a close-boiling impurity. - The boiling points of the compound and impurity are very similar.- Use a highly efficient fractionating column.- Consider alternative purification methods such as column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The predicted boiling point of this compound at atmospheric pressure (760 mmHg) is 263.8 ± 15.0 °C[2]. Due to this high boiling point, vacuum distillation is highly recommended to prevent potential thermal decomposition. The boiling point will be significantly lower under reduced pressure.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities depend on the synthetic route. If prepared from ethyl (S)-lactate and benzyl bromide, impurities could include unreacted starting materials, benzyl alcohol (from cleavage of the benzyl ether), and dibenzyl ether.

Q3: Can fractional distillation be used to separate the (R) and (S) enantiomers of 2-(benzyloxy)propan-1-ol?

A3: No, fractional distillation is not an effective method for separating enantiomers as they have identical boiling points. Chiral chromatography or resolution with a chiral resolving agent would be required for enantiomeric separation.

Q4: How can I estimate the boiling point of this compound under a specific vacuum?

A4: You can use a pressure-temperature nomograph or the Clausius-Clapeyron equation to estimate the boiling point at a reduced pressure. As a general rule, for many organic compounds, the boiling point is reduced by approximately half for every 10-fold decrease in pressure.

Q5: What type of fractionating column is best for this purification?

A5: A Vigreux column is a good general-purpose choice. For separating components with very close boiling points, a packed column (e.g., with Raschig rings or metal sponges) will provide a higher number of theoretical plates and thus better separation.

Experimental Protocol: Vacuum Fractional Distillation of this compound

This protocol provides a general procedure. The optimal temperature and pressure should be determined empirically for your specific setup and sample purity.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum adapter

  • Vacuum pump with a pressure gauge and cold trap

  • Heating mantle

  • Magnetic stirrer and stir bar or boiling chips

  • Clamps and stands

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Securely clamp the flask and the condenser.

    • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic distillation.[1]

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Begin stirring the crude material.

    • Slowly and carefully apply the vacuum. A typical starting vacuum for a compound with this estimated boiling point would be in the range of 1-10 mmHg.

    • Once the desired vacuum is stable, begin to gently heat the distillation flask with the heating mantle.

    • Observe the mixture for signs of boiling. As the vapor rises through the fractionating column, you will see a condensation ring.

    • Adjust the heating rate to allow the condensation ring to rise slowly and steadily up the column.

  • Fraction Collection:

    • The temperature at the distillation head will rise as the first fraction begins to distill. Collect any low-boiling impurities in a separate receiving flask (the "forerun").

    • Once the temperature at the distillation head stabilizes, change to a clean receiving flask to collect the main fraction of purified this compound. Record the stable temperature and the pressure.

    • Continue to collect the main fraction as long as the temperature remains constant.

    • If the temperature begins to drop, it may indicate that all of the product has distilled. If it rises significantly, a higher-boiling impurity is beginning to distill. In either case, change to a new receiving flask to collect this "tail" fraction.

  • Shutdown:

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • Turn off the cooling water.

    • Disassemble the apparatus.

Data Presentation

Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C at 760 mmHg)
This compoundC₁₀H₁₄O₂166.22263.8 ± 15.0[2]
Benzyl alcoholC₇H₈O108.14205
Dibenzyl etherC₁₄H₁₄O198.26298
Ethyl (S)-lactateC₅H₁₀O₃118.13154
Benzyl bromideC₇H₇Br171.03198-199

Visualizations

Fractional_Distillation_Workflow Experimental Workflow for Fractional Distillation cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_collection Fraction Collection cluster_shutdown Shutdown Procedure A Assemble clean, dry glassware B Add crude sample and stir bar to flask A->B C Grease joints and clamp securely B->C D Insulate fractionating column C->D E Start condenser cooling water D->E F Apply vacuum and start stirring E->F G Gently heat the flask F->G H Observe and control the rising condensation ring G->H I Collect forerun (low-boiling impurities) H->I J Collect main fraction at stable temperature I->J K Collect tail fraction (high-boiling impurities) J->K L Turn off heat and allow to cool K->L M Slowly release vacuum L->M N Turn off cooling water and disassemble M->N

Caption: Workflow for the vacuum fractional distillation of this compound.

Troubleshooting_Logic Troubleshooting Flowchart for Fractional Distillation Start Distillation Issue Occurs Q1 Is any distillate collecting? Start->Q1 Action1 Check for leaks Increase heat Check vacuum level Q1->Action1 No Q2 Is the distillate pure? Q1->Q2 Yes A1_Yes Yes A1_No No End Problem Resolved Action1->End Action2 Slow distillation rate Use more efficient column Increase reflux ratio Q2->Action2 No Q3 Is there evidence of decomposition? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->End Action3 Use vacuum or lower pressure Neutralize crude sample Q3->Action3 Yes Q3->End No A3_Yes Yes A3_No No Action3->End

Caption: A logical flowchart for troubleshooting common fractional distillation issues.

References

Common side products in the synthesis of (S)-2-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-(benzyloxy)propan-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent Williamson ether synthesis route starting from (S)-1,2-propanediol.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete deprotonation of the diol. 2. Competing E2 elimination of the benzyl halide. 3. Suboptimal reaction temperature or time. 4. Impure starting materials or reagents.1. Use a sufficiently strong base (e.g., NaH, KH) to ensure complete formation of the alkoxide. 2. Use a primary benzyl halide (e.g., benzyl bromide) to minimize elimination. Avoid sterically hindered bases.[1][2][3] 3. Optimize temperature (typically 50-100°C) and monitor reaction progress by TLC or GC.[4] 4. Ensure all starting materials and solvents are anhydrous.
Formation of Regioisomeric Side Product: (S)-1-(benzyloxy)propan-2-ol The primary hydroxyl group of (S)-1,2-propanediol is generally more reactive, leading to the formation of the undesired 1-O-benzyl ether.1. Use of a bulky base: A sterically hindered base may preferentially deprotonate the less hindered primary hydroxyl group, but subsequent reaction with the benzyl halide at the secondary hydroxyl can be favored under certain conditions. 2. Stannyl ether derivatives: Transformation of the diol into its tributylstannyl ether derivative can lead to regioselective benzylation at the primary hydroxyl group, thus this method is not ideal for the synthesis of the desired product but highlights a strategy for regiocontrol. 3. Chromatographic separation: The two regioisomers can typically be separated by silica gel column chromatography.
Formation of Di-benzylated Side Product: (S)-1,2-bis(benzyloxy)propane Use of excess benzyl halide or prolonged reaction times can lead to the benzylation of both hydroxyl groups.1. Control stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the benzyl halide relative to the diol. 2. Monitor the reaction closely: Track the disappearance of the starting material and the formation of the desired mono-benzylated product by TLC or GC to avoid over-reaction. 3. Slow addition: Add the benzyl halide dropwise to the reaction mixture to maintain a low concentration and favor mono-alkylation.
Presence of Unreacted (S)-1,2-propanediol 1. Insufficient amount of base or benzyl halide. 2. Reaction not driven to completion.1. Ensure the use of at least one equivalent of base and a slight excess of the benzyl halide. 2. Increase reaction time or temperature, while carefully monitoring for the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound via the Williamson ether synthesis?

A1: The most common side products are the regioisomeric (S)-1-(benzyloxy)propan-2-ol, which arises from the benzylation of the primary hydroxyl group, and the di-benzylated product, (S)-1,2-bis(benzyloxy)propane, resulting from the reaction of both hydroxyl groups.

Q2: How can I improve the regioselectivity of the reaction to favor the formation of this compound?

A2: Achieving high regioselectivity for the secondary hydroxyl group in 1,2-diols can be challenging. Strategies to enhance selectivity include the use of specific protecting group strategies or enzymatic reactions that can differentiate between the primary and secondary hydroxyls. However, for a direct Williamson ether synthesis, careful optimization of the base, solvent, and reaction temperature is crucial. Often, a mixture of regioisomers is obtained, which then requires purification.

Q3: What is the best method to purify the desired this compound from the common side products?

A3: Silica gel column chromatography is the most effective method for separating this compound from its regioisomer, the di-benzylated product, and any unreacted starting material. The polarity differences between these compounds allow for their effective separation.

Q4: Can I use a different synthetic route to avoid these side products?

A4: An alternative route involves the benzylation of ethyl (S)-lactate to form ethyl (S)-2-(benzyloxy)propionate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). This method avoids the issue of regioselectivity. However, potential side products from this route could include unreacted starting ester or byproducts from the reduction step.

Q5: What are the key safety precautions to take during this synthesis?

A5: Sodium hydride (NaH) is a commonly used base and is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., argon or nitrogen) and in an anhydrous solvent. Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

  • Deprotonation: To a stirred solution of (S)-1,2-propanediol (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench with water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate this compound.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions S-1,2-Propanediol S-1,2-Propanediol Alkoxide Alkoxide S-1,2-Propanediol->Alkoxide  + Base (e.g., NaH) Desired_Product This compound Alkoxide->Desired_Product  + Benzyl Bromide Regioisomer (S)-1-(benzyloxy)propan-2-ol Alkoxide->Regioisomer  + Benzyl Bromide (Attack at C1) Di-benzylated (S)-1,2-bis(benzyloxy)propane Desired_Product->Di-benzylated  + Benzyl Bromide, Base

Caption: Reaction pathway for the synthesis of this compound and formation of common side products.

Troubleshooting_Logic Start Experiment Start Low_Yield Low Yield of Desired Product? Start->Low_Yield Check_Side_Products Analyze for Side Products (TLC/GC-MS) Low_Yield->Check_Side_Products Yes Purify Purify by Column Chromatography Low_Yield->Purify No, High Yield Regioisomer_Detected Regioisomer Present? Check_Side_Products->Regioisomer_Detected Dibenzylated_Detected Di-benzylated Product Present? Regioisomer_Detected->Dibenzylated_Detected No Optimize_Conditions Optimize Base/Solvent/Temp. Regioisomer_Detected->Optimize_Conditions Yes Optimize_Stoichiometry Adjust Benzyl Halide Stoichiometry Dibenzylated_Detected->Optimize_Stoichiometry Yes Dibenzylated_Detected->Purify No Optimize_Stoichiometry->Purify Optimize_Conditions->Purify

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Reactions Involving Chiral Benzyloxy Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chiral benzyloxy alcohols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Issue 1: Low Enantiomeric Excess (ee) in the Synthesis of Chiral Benzyloxy Alcohols

Question: My asymmetric synthesis of a chiral benzyloxy alcohol is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?

Answer:

Low enantiomeric excess is a common challenge in asymmetric synthesis and can arise from several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Troubleshooting Steps:

  • Non-Catalytic Background Reaction: A significant uncatalyzed reaction can lead to the formation of a racemic product, thereby lowering the overall ee. This is a critical factor to consider in reactions like ketone reductions where the reducing agent itself can contribute to a non-selective pathway.

  • Suboptimal Reaction Temperature: Temperature can have a significant impact on enantioselectivity. While lower temperatures often favor higher ee, this is not a universal rule. Some catalytic systems have an optimal temperature range for achieving maximum enantioselectivity. For instance, in oxazaborolidine-catalyzed reductions, the highest enantioselectivities are often observed between 20 and 30 °C.[1]

  • Incorrect Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies of the two enantiomeric pathways, which in turn affects the ee.

  • Mismatched Catalyst-Substrate Pairing: The chosen chiral ligand or catalyst may not be ideal for the specific substrate. The electronic and steric properties of the substrate are crucial in determining the effectiveness of a particular catalyst.

  • Catalyst Inactivation or Impurities: The presence of impurities in the starting materials or solvent, or the deactivation of the catalyst over the course of the reaction, can lead to a decrease in enantioselectivity.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess (ee) Observed check_background Investigate Background Reaction start->check_background optimize_temp Optimize Reaction Temperature check_background->optimize_temp If background reaction is significant, consider a more selective reducing agent or catalyst. screen_solvents Screen Different Solvents optimize_temp->screen_solvents screen_catalysts Screen Chiral Catalysts/Ligands screen_solvents->screen_catalysts check_purity Verify Purity of Reagents and Solvents screen_catalysts->check_purity end Improved Enantiomeric Excess check_purity->end If all else fails, consider a different synthetic route.

Caption: A stepwise approach to troubleshooting low enantiomeric excess.

Data on Temperature and Solvent Effects on Enantiomeric Excess

Reaction TypeSubstrateCatalyst SystemSolventTemperature (°C)Enantiomeric Excess (ee) (%)Reference
Asymmetric ReductionAcetophenone(S)-CBS-oxazaborolidine/BH3THF2595Fictional Example
Asymmetric ReductionAcetophenone(S)-CBS-oxazaborolidine/BH3Toluene2585Fictional Example
Asymmetric ReductionAcetophenone(S)-CBS-oxazaborolidine/BH3THF097Fictional Example
Asymmetric ReductionAcetophenone(S)-CBS-oxazaborolidine/BH3THF-2098Fictional Example

Issue 2: Racemization of the Chiral Center

Question: I suspect that my chiral benzyloxy alcohol is racemizing during the reaction or workup. What could be causing this and how can I prevent it?

Answer:

Racemization of chiral benzylic alcohols can occur under certain conditions, leading to a loss of optical purity.

Potential Causes & Troubleshooting Steps:

  • Acidic or Basic Conditions: The benzylic position is susceptible to racemization via the formation of a stabilized carbocation or carbanion intermediate, which can be promoted by acidic or basic conditions.

  • Certain Reagents: Some reagents used for derivatization or protection can induce racemization. For example, the use of BiBr3 as a catalyst for the benzylation of alcohols has been reported to cause complete racemization of the benzylic moiety.[2][3] Similarly, some ruthenium complexes used for alcohol racemization can inadvertently cause loss of stereointegrity if present as impurities or used in subsequent steps.[4]

  • Elevated Temperatures: High reaction or purification temperatures can sometimes provide enough energy to overcome the barrier to racemization, especially if acidic or basic impurities are present.

Strategies to Prevent Racemization

G start Suspected Racemization control_ph Maintain Neutral pH start->control_ph reagent_choice Choose Mild Reagents control_ph->reagent_choice Buffer the reaction if necessary. lower_temp Use Lower Temperatures reagent_choice->lower_temp Avoid reagents known to cause racemization. purification Gentle Purification lower_temp->purification end Preservation of Stereochemistry purification->end Use techniques like flash chromatography at low temperatures.

Caption: Key considerations for preventing racemization of chiral benzyloxy alcohols.

Issue 3: Low Yields and Difficult Purification

Question: I am obtaining a low yield of my desired chiral benzyloxy alcohol, and the purification is proving to be difficult. What are some common reasons for this?

Answer:

Low yields and purification challenges often go hand-in-hand and can be addressed by optimizing the reaction and purification strategy.

Potential Causes & Troubleshooting Steps:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, low temperature, or catalyst deactivation.

  • Side Reactions: The formation of byproducts can consume starting material and complicate the purification process. A common side reaction during the deprotection of N-benzyl groups via catalytic hydrogenolysis in alcoholic solvents is N-alkylation.[5] Using a less reactive solvent like 2,2,2-trifluoroethanol can mitigate this issue.[5]

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions.

  • Inefficient Purification: The chosen purification method may not be suitable for separating the product from unreacted starting materials or byproducts. For chiral separations, specialized techniques are often required.

Strategies for Improving Yield and Aiding Purification

StrategyDescription
Reaction Monitoring Use techniques like TLC or LC-MS to monitor the reaction progress and determine the optimal reaction time.
Solvent Selection Choose a solvent that promotes the desired reaction while minimizing side reactions. For catalytic hydrogenolysis, switching from an alcohol to a non-reactive solvent can prevent N-alkylation.[5]
Purification Technique For the separation of enantiomers, chiral HPLC or SFC are often necessary.[6][7] A variety of chiral stationary phases (CSPs) are available, and screening different columns and mobile phases is often required to find the optimal conditions.[8][9][10]
Derivative Formation In some cases, derivatizing the alcohol to an ester or other functional group can facilitate purification by altering its polarity and chromatographic behavior.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of a Prochiral Ketone using a Chiral Oxazaborolidine Catalyst

This protocol provides a general guideline for the asymmetric reduction of a ketone to a chiral benzyloxy alcohol.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS reagent, 5-10 mol%) in a dry, aprotic solvent (e.g., THF, toluene) in a flame-dried flask.

  • Addition of Reducing Agent: Slowly add a solution of the reducing agent (e.g., borane-dimethyl sulfide complex, catecholborane) to the catalyst solution at the desired temperature (e.g., 0 °C to room temperature).

  • Substrate Addition: Add the prochiral ketone, dissolved in the same dry solvent, dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol, followed by an acidic or basic workup depending on the stability of the product.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Chiral HPLC Separation

This protocol outlines a general approach for separating the enantiomers of a chiral benzyloxy alcohol.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for a wide range of chiral compounds.[8]

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., n-hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol). The ratio of these solvents is a critical parameter for achieving good separation.

  • Sample Preparation: Dissolve a small amount of the racemic or enantioenriched alcohol in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis: Inject the sample onto the chiral column and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Optimization: If the separation is not optimal, adjust the mobile phase composition (i.e., the percentage of the polar modifier), the flow rate, or the column temperature to improve the resolution. In some cases, trying a different CSP may be necessary.

References

Stability and decomposition pathways of (S)-2-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: (S)-2-(benzyloxy)propan-1-ol CAS Number: 33106-64-8 Molecular Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol

This technical support center is designed for researchers, scientists, and drug development professionals using this compound in their experiments. It provides essential information on the stability and decomposition pathways of this compound, along with troubleshooting guides and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral organic compound. Due to the presence of a benzyl ether protecting group on the secondary alcohol, it is a useful chiral building block in multi-step organic synthesis.[1][2] It is often used in the synthesis of more complex chiral molecules where the hydroxyl group needs to be selectively revealed at a later stage.[1]

Q2: What are the general stability characteristics of this compound?

As a benzyl ether, this compound is generally stable under a wide range of conditions. It is particularly robust in both mildly acidic and basic media, which makes it a reliable protecting group for the hydroxyl functionality during various synthetic transformations.[3] However, it is susceptible to cleavage under specific reductive, oxidative, and strongly acidic conditions.[3][4]

Q3: What are the recommended storage conditions for this compound?

It is recommended to store this compound in a cool, dry, and well-ventilated area, away from sources of ignition.[5] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration at 2-8°C is advisable.

Q4: Under what conditions does this compound decompose?

Decomposition, or deprotection, of this compound typically occurs under the following conditions:

  • Catalytic Hydrogenolysis: This is the most common and mildest method, involving hydrogen gas and a palladium on carbon (Pd/C) catalyst.[4]

  • Strong Acids: Treatment with strong Lewis or Brønsted acids (e.g., BBr₃, BCl₃, HBr) can cleave the benzyl ether bond. This method is less common as it requires harsh conditions.[3][4]

  • Oxidative Cleavage: Certain oxidizing agents can facilitate the removal of the benzyl group.[4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Incomplete reaction during a synthesis step where the benzyloxy group should remain intact. 1. The reaction conditions are too harsh (e.g., strongly acidic or reducing).2. Unintended catalytic activity from other reagents leading to cleavage.1. Review the stability profile of benzyl ethers. If possible, switch to milder reaction conditions.2. Ensure all reagents are pure and free from contaminants that could catalyze debenzylation.
Low yield or failure of debenzylation (decomposition) reaction. 1. In catalytic hydrogenolysis, the catalyst may be inactive.2. Insufficient equivalents of the cleaving reagent (e.g., acid).3. The presence of catalyst poisons (e.g., sulfur-containing compounds).1. Use fresh, high-quality Pd/C catalyst. Ensure the reaction is properly purged with hydrogen.2. Increase the equivalents of the cleaving reagent and monitor the reaction progress by TLC or LC-MS.3. Purify the substrate to remove any potential catalyst poisons.
Formation of unexpected byproducts during storage or reaction. 1. Peroxide formation upon prolonged exposure to air.2. Side reactions due to instability of other functional groups in the molecule under the reaction conditions.1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). Periodically check for peroxides if stored for extended periods.2. Re-evaluate the synthetic route to ensure compatibility of all functional groups with the chosen reaction conditions.
Racemization of the chiral center. Although the stereocenter is generally stable, harsh basic or acidic conditions, especially at elevated temperatures, could potentially lead to racemization in subsequent reaction steps.Use mild reaction conditions and avoid prolonged exposure to strong acids or bases at high temperatures.

Stability Data

The following table summarizes the expected stability of this compound under typical forced degradation conditions, based on the known behavior of benzyl ethers.

Condition Reagent/Stress Expected Outcome Primary Degradant(s)
Acidic Hydrolysis 1 M HCl, 60°CGenerally Stable, slow degradation possible with prolonged heatingToluene, Propan-1,2-diol
Basic Hydrolysis 1 M NaOH, 60°CHighly StableNone expected
Oxidative 3% H₂O₂, 60°CPotential for slow oxidationBenzaldehyde, Propan-1,2-diol
Thermal 80°CStableNone expected
Photolytic UV/Vis light exposureGenerally StableMinor degradation possible

Decomposition Pathways

The primary decomposition pathways for this compound involve the cleavage of the benzyl ether bond, leading to the formation of propan-1,2-diol and a benzyl-derived byproduct.

cluster_main Decomposition Pathways of this compound cluster_reductive Reductive Cleavage cluster_acidic Acidic Cleavage cluster_oxidative Oxidative Cleavage A This compound B H2, Pd/C A->B Hydrogenolysis E Strong Acid (e.g., BBr3) A->E Acidolysis H Oxidizing Agent A->H Oxidation C (S)-Propan-1,2-diol B->C D Toluene B->D F (S)-Propan-1,2-diol E->F G Benzyl Bromide E->G I (S)-Propan-1,2-diol H->I J Benzaldehyde H->J

Caption: Major decomposition pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

G cluster_conditions Stress Conditions start Prepare Stock Solution of This compound in Acetonitrile (1 mg/mL) acid Acid Hydrolysis: Add 1 M HCl, heat at 60°C start->acid base Base Hydrolysis: Add 1 M NaOH, heat at 60°C start->base oxidative Oxidative Degradation: Add 3% H2O2, heat at 60°C start->oxidative thermal Thermal Degradation: Heat at 80°C start->thermal photo Photolytic Degradation: Expose to UV/Vis light start->photo sampling Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling quench Quench reaction (neutralize acid/base, cool, protect from light) sampling->quench analysis Analyze samples by a stability-indicating method (e.g., HPLC-UV) quench->analysis

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 1 M hydrochloric acid. Heat at 60°C.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 1 M sodium hydroxide. Heat at 60°C.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Heat at 60°C.

    • Thermal Degradation: Heat the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source as per ICH Q1B guidelines.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Treatment: Quench the reactions as necessary (e.g., neutralize acidic and basic samples).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.

Protocol 2: Debenzylation via Catalytic Hydrogenolysis

This protocol describes a standard laboratory procedure for the cleavage of the benzyl ether group from this compound.

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, (S)-propan-1,2-diol.

  • Purification: If necessary, purify the product by flash column chromatography.

References

Technical Support Center: Chromatographic Purification of Polar Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the chromatographic purification of polar chiral alcohols.

Troubleshooting Guide

This section addresses common problems encountered during the chromatographic separation of polar chiral alcohol enantiomers.

Q1: I am seeing poor or no resolution between my enantiomers. What should I do first?

A1: Poor or no resolution is the most common challenge. A systematic approach to optimizing selectivity is required. The most influential factors are the mobile phase composition and the choice of chiral stationary phase (CSP).

Initial Steps:

  • Optimize Mobile Phase Strength: For normal-phase chromatography, decrease the concentration of the polar modifier (e.g., alcohol in hexane) to increase retention time. Longer interaction with the stationary phase can improve resolution[1].

  • Change Alcohol Modifier: The choice of alcohol can significantly impact selectivity. If you are using isopropanol, switch to ethanol, or vice versa. Different alcohols create different hydrogen bonding and dipole-dipole interactions[1][2].

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) allows more time for the enantiomers to interact with the CSP, often enhancing resolution[1].

  • Adjust Temperature: Lowering the column temperature (e.g., to 15-25°C) can increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better separation[1][3]. However, the effect of temperature can be unpredictable and should be evaluated empirically.

If these initial steps do not provide sufficient resolution, a more comprehensive method development strategy, including screening different columns and mobile phase modes, is necessary.

Troubleshooting Workflow for Poor Resolution

PoorResolution Start Poor or No Resolution (Rs < 1.5) MP_Strength Adjust Mobile Phase Strength (e.g., decrease alcohol % in NP) Start->MP_Strength Check1 Resolution Improved? MP_Strength->Check1 Change_Modifier Change Alcohol Modifier (e.g., Isopropanol -> Ethanol) Check1->Change_Modifier No Optimize Optimize & Finalize Method Check1->Optimize Yes Check2 Resolution Improved? Change_Modifier->Check2 Flow_Rate Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) Check2->Flow_Rate No Check2->Optimize Yes Check3 Resolution Improved? Flow_Rate->Check3 Temperature Adjust Temperature (e.g., decrease to 15°C) Check3->Temperature No Check3->Optimize Yes Check4 Resolution Improved? Temperature->Check4 Check4->Optimize Yes Screen Proceed to Full Screening (Different Columns & Mobile Phases) Check4->Screen No

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Q2: My peaks are tailing or showing poor shape. How can I fix this?

A2: Peak tailing for polar compounds is often caused by secondary interactions with the stationary phase support or by issues with the mobile phase.

Common Causes and Solutions:

  • Secondary Silanol Interactions: For basic analytes, residual acidic silanol groups on the silica support can cause peak tailing. Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), to the mobile phase can mask these sites and improve peak shape[1][4].

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Verify this by diluting your sample and injecting a smaller mass on the column. If peak shape improves, reduce the sample concentration[5].

  • Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Ideally, dissolve your sample in the mobile phase itself[6][7].

  • Column Contamination or Degradation: Adsorption of impurities at the head of the column can lead to poor peak shape[8]. If a guard column is used, replace it. If the problem persists, try flushing the analytical column or, if necessary, replace it[5][9].

Q3: I had good separation initially, but the resolution has degraded over time. What is the cause?

A3: A gradual loss of resolution often points to changes in the stationary phase or system contamination.

Potential Causes:

  • Column Fouling: Strongly retained impurities from samples can accumulate on the column, blocking active sites for chiral recognition. Regularly flushing the column with a strong solvent (like 100% ethanol for polysaccharide columns) can help[10].

  • Stationary Phase Degradation: This can be caused by using incompatible solvents (especially with coated CSPs) or operating at pH extremes[5][8]. Always ensure your mobile phase is compatible with the column manufacturer's specifications.

  • Incomplete Equilibration: Chiral columns, especially when mobile phase additives are used, can require long equilibration times (sometimes 1-2 hours)[11]. Ensure the column is fully equilibrated with the new mobile phase before running samples.

  • Changes in Mobile Phase: Inconsistent preparation of the mobile phase, or degradation of additives, can alter selectivity. Always use freshly prepared mobile phases of the highest purity[10].

Q4: My retention times are too short or long. How do I adjust them without losing resolution?

A4: Retention is primarily controlled by the strength of the mobile phase.

  • To Decrease Retention (shorter run time): Increase the polarity of the mobile phase. In normal phase, this means increasing the percentage of the alcohol modifier (e.g., from 2% IPA to 5% IPA)[12]. In reversed-phase, increase the percentage of the organic solvent (e.g., acetonitrile or methanol)[13].

  • To Increase Retention (longer run time): Decrease the polarity of the mobile phase. In normal phase, decrease the alcohol percentage[1]. In reversed-phase, decrease the organic solvent percentage[13].

Important Note: Any change in mobile phase composition can also affect selectivity (α) and resolution (Rs). After adjusting retention, you may need to re-optimize other parameters like flow rate or temperature.

Q5: I'm observing high backpressure. What are the likely causes and solutions?

A5: High backpressure is typically caused by a blockage somewhere in the HPLC system.

Troubleshooting Steps:

  • Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system (e.g., injector, tubing, in-line filter)[9].

  • Check the Inlet Frit: The most common cause of column-related high pressure is a blocked inlet frit, often from sample particulates or precipitated buffer[5][8].

  • Solution: Try backflushing the column (reversing the flow direction) to waste. If this doesn't work, the frit may need to be replaced, or the entire column may need replacement[8]. To prevent this, always filter your samples through a 0.45 µm filter before injection[6].

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for screening a new polar chiral alcohol?

A1: A screening approach using a few complementary columns and mobile phases is the most efficient way to find a successful separation[14][15]. Polysaccharide-based CSPs are often the most versatile and a good starting point[3].

ModeStationary Phase TypeRecommended Starting Mobile Phase
Normal Phase (NP) Polysaccharide (e.g., Chiralpak® IA, AD; Chiralcel® OD, OJ)n-Hexane / Isopropanol (90:10, v/v)[14]
n-Hexane / Ethanol (90:10, v/v)[14]
Polar Organic (POM) Polysaccharide, Macrocyclic GlycopeptideAcetonitrile / Methanol (95:5, v/v)
100% Ethanol
Reversed-Phase (RP) Polysaccharide (immobilized), Macrocyclic GlycopeptideAcetonitrile / 20 mM Ammonium Acetate, pH 5 (30:70, v/v)
Methanol / 20 mM Ammonium Acetate, pH 5 (20:80, v/v)

Table 1: Recommended Starting Mobile Phases for Chiral Screening.

Q2: How do I choose the right chiral stationary phase (CSP)?

A2: The selection of a CSP is largely an empirical process, as small changes in analyte structure can dramatically alter the separation[16]. The most successful strategy is to screen a set of columns with broad applicability.

CSP TypeCommon SelectorsPrimary Interaction MechanismsBest For...
Polysaccharide-based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, steric inclusionBroad range of compounds; versatile in NP, RP, and POM modes[3]. The most popular starting point[3].
Macrocyclic Glycopeptide Vancomycin, TeicoplaninHydrogen bonding, ionic interactions, inclusion complexingPolar and ionizable compounds, amino acids. Excellent in RP and Polar Ionic modes[17].
Cyclodextrin-based α-, β-, γ-CyclodextrinInclusion into the chiral cavity, hydrogen bonding at the rimCompounds with aromatic rings that can fit into the cyclodextrin cavity[14].

Table 2: Comparison of Common Chiral Stationary Phase (CSP) Types.

Q3: What is the "polar organic mode" (POM) and when should I use it for polar alcohols?

A3: Polar Organic Mode (POM) uses 100% polar organic solvents, such as acetonitrile, methanol, ethanol, or mixtures thereof, as the mobile phase[18]. This mode is highly beneficial for polar chiral alcohols that have poor solubility in the non-polar solvents used in normal-phase chromatography (like hexane)[19]. Using POM can improve sample loading capacity for preparative separations and is often compatible with LC-MS[20].

Q4: How do acidic and basic additives work, and when should I use them?

A4: Mobile phase additives are used at low concentrations (typically 0.1-0.5%) to improve peak shape and selectivity, especially for ionizable analytes[4].

Additive TypeExamplesPurposeWhen to Use
Basic Diethylamine (DEA), Triethylamine (TEA), EthanolamineSuppress interactions with acidic silanol groups on the silica surface, reducing peak tailing[4].For basic or weakly basic analytes that exhibit peak tailing[1].
Acidic Trifluoroacetic Acid (TFA), Formic Acid, Acetic AcidSuppress ionization of acidic analytes to improve retention and peak shape. Can also modify interactions with the CSP[21].For acidic analytes. Can also surprisingly improve separation for basic compounds in some cases[21].

Table 3: Common Mobile Phase Additives and Their Uses. The effect of additives can be complex, sometimes even reversing the enantiomer elution order, making them a powerful tool for optimization[3][21].

Q5: What is the effect of temperature and flow rate on chiral separations?

A5: Both temperature and flow rate are critical parameters for optimizing resolution.

  • Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations. Slower flow allows more time for the complex interactions required for chiral recognition to occur, increasing efficiency and resolution. Optimal flow rates can be as low as 0.2 mL/min for a 4.6 mm ID column[11].

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Decreasing Temperature: Often increases selectivity (α) by enhancing the weaker, transient bonds (like hydrogen bonds) that govern chiral separation[1][11]. This is a common strategy to improve resolution.

    • Increasing Temperature: Generally decreases retention time and can improve peak efficiency (narrower peaks) by reducing mobile phase viscosity[11][13]. However, it usually reduces selectivity. The relationship is complex, and in some cases, an increase in temperature can improve resolution, so it should be evaluated during method optimization.

Experimental Protocols

Protocol 1: General Screening Protocol for a Novel Polar Chiral Alcohol

This protocol outlines a systematic approach to find initial separation conditions.

1. Sample Preparation:

  • Dissolve the racemic alcohol in the initial mobile phase to a concentration of ~1 mg/mL[6].

  • If solubility is low, use a compatible solvent (e.g., ethanol, methanol).

  • Filter the sample through a 0.45 µm syringe filter[6].

2. Column and Mobile Phase Screening:

  • Select a set of 2-4 complementary chiral columns (e.g., Chiralpak® IA, Chiralcel® OD-H, Chirobiotic® V).

  • Equilibrate the first column with the first mobile phase for at least 30 minutes or until a stable baseline is achieved[1].

  • Perform injections using the mobile phases listed in Table 1.

  • If no separation is observed after 30 minutes, move to the next condition[11].

  • Repeat for each column in the screening set.

3. Data Evaluation:

  • Identify the conditions that provide any enantioselectivity (α > 1).

  • Calculate the resolution (Rs) for promising conditions. A value of Rs ≥ 1.5 indicates baseline separation and is the target for a robust method[6].

Chiral Method Development Screening Strategy

ScreeningStrategy cluster_prep 1. Preparation cluster_screen 2. Screening cluster_eval 3. Evaluation & Optimization Analyte Define Polar Chiral Alcohol SamplePrep Prepare Sample (1 mg/mL in mobile phase, filter) Analyte->SamplePrep SelectCols Select 3-4 Complementary CSPs (e.g., Polysaccharide, Glycopeptide) SamplePrep->SelectCols ScreenNP Screen in Normal Phase (Hexane/Alcohol) SelectCols->ScreenNP ScreenPOM Screen in Polar Organic Mode (ACN/MeOH or EtOH) ScreenNP->ScreenPOM ScreenRP Screen in Reversed-Phase (ACN/Buffer) ScreenPOM->ScreenRP Eval Evaluate Results: Any condition with α > 1? ScreenRP->Eval Success Select Best Condition(s) (Highest α and Rs) Eval->Success Yes Failure No Separation: Try different CSPs or derivatization Eval->Failure No Optimize Proceed to Optimization Protocol Success->Optimize

Caption: A systematic workflow for chiral method development screening.

Protocol 2: Optimization of a Chiral Separation

Use this protocol after identifying a promising condition (α > 1) from the screening.

Objective: Achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.

1. Mobile Phase Composition:

  • Finely adjust the ratio of the mobile phase components. For example, in normal phase (Hexane/IPA), adjust the IPA percentage in small increments (e.g., from 10% to 8% or 12%).

  • If peaks are tailing, add an appropriate modifier (see Table 3). Start with 0.1% and adjust the concentration as needed.

2. Flow Rate:

  • If resolution is close to but below 1.5, decrease the flow rate from 1.0 mL/min to 0.8, 0.5, or even lower. Note the effect on resolution and run time[11].

3. Temperature:

  • Investigate the effect of temperature. Analyze the sample at three different temperatures, for example, 15°C, 25°C (ambient), and 40°C.

  • Select the temperature that provides the best balance of resolution and peak efficiency[11].

4. Finalization:

  • Once optimal conditions are found, confirm the method's robustness by making small, deliberate changes to ensure it remains reliable.

  • Document all final parameters: column, mobile phase composition (including additives), flow rate, temperature, and injection volume.

References

Technical Support Center: Analytical Methods for Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Analytical Methods. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to monitoring chemical reaction progress and purity.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

    • Thin-Layer Chromatography (TLC)

    • High-Performance Liquid Chromatography (HPLC)

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Experimental Protocols

    • Monitoring a Reaction by Thin-Layer Chromatography (TLC)

    • Quantitative Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

    • In-situ Reaction Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Quantitative Data Summary

Frequently Asked questions (FAQs)

Q1: Which analytical technique is best for quick, qualitative monitoring of my reaction's progress?

A1: Thin-Layer Chromatography (TLC) is the fastest and most common method for qualitatively following the course of an organic reaction.[1] It is a simple, cost-effective technique that can quickly indicate the presence of starting materials, products, and byproducts.

Q2: How can I get quantitative data on my reaction's progress?

A2: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent for quantitative analysis. HPLC provides high resolution and quantitative data by measuring peak areas, which can be correlated to the concentration of reactants and products.[2] NMR spectroscopy is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei, allowing for the determination of the relative amounts of different species in the reaction mixture.[3][4][5]

Q3: My product and starting material have very similar polarities. How can I effectively monitor my reaction with TLC?

A3: If the Rf values are very similar, you can try using a different solvent system to improve separation.[6] Additionally, using a "cospot" is crucial. A cospot involves spotting the reaction mixture directly on top of the starting material spot on the TLC plate. If the reaction is complete, you should see a single spot; if starting material remains, you might see an elongated spot or two very close spots (sometimes described as looking like a snowman).[6][7]

Q4: When should I choose LC-MS for reaction monitoring?

A4: LC-MS is particularly useful when you need to confirm the identity of your products and byproducts through mass-to-charge ratio (m/z) data, especially in complex reaction mixtures. It is also highly sensitive, allowing for the detection of low-level impurities.[8][9] Open access LC-MS systems are increasingly replacing TLC for reaction monitoring due to their speed and the wealth of information they provide with minimal sample preparation.[8]

Q5: Can I monitor a reaction in real-time without taking samples out of the reaction vessel?

A5: Yes, in-situ reaction monitoring can be achieved using techniques like NMR spectroscopy with a flow-cell setup.[4] This allows for the continuous collection of spectra as the reaction proceeds within the NMR tube or by flowing the reaction mixture through the spectrometer.[4][10] This method is non-invasive and provides detailed kinetic and mechanistic information.[4][11]

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots Sample is overloaded.Dilute the sample solution and run the TLC again.[12]
Compound is acidic or basic.For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase. For basic compounds, add triethylamine (0.1–2.0%) or ammonia in methanol/DCM to the mobile phase.[12]
Compound is highly polar.Use a reversed-phase TLC plate (e.g., C18).[12]
Spots Not Visible Compound is not UV-active.Try using a staining method (e.g., iodine, potassium permanganate, anisaldehyde).[12]
Sample is too dilute.Concentrate the sample spot by applying it multiple times in the same location, allowing the solvent to dry between applications.[12]
Compound is volatile.Visualization by TLC may be difficult; consider other analytical methods.[12]
Spots are at the Baseline or Solvent Front Mobile phase polarity is incorrect.If spots are at the baseline, the eluent is not polar enough; increase the proportion of the polar solvent. If spots are at the solvent front, the eluent is too polar; decrease the proportion of the polar solvent.[12]
Uneven Solvent Front The TLC plate is touching the side of the developing chamber.Ensure the plate is centered in the chamber and not in contact with the sides or filter paper.[13]
The adsorbent has flaked off the sides of the plate.Handle the TLC plate with care to avoid damaging the stationary phase.[13]
Reaction in a High-Boiling Solvent (e.g., DMF, DMSO) The high-boiling solvent causes smearing on the plate.After spotting the plate, place it under a high vacuum for a few minutes before developing it.[6]
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Solution(s)
Baseline Noise or Drift Air bubbles in the mobile phase or detector.Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[14]
Contaminated mobile phase or column.Use high-purity solvents, prepare fresh mobile phases daily, and clean the system, including the column and detector cell.[13][14]
Temperature fluctuations.Use a column oven and ensure a stable laboratory temperature.[14]
Pressure Fluctuations Air bubbles in the pump.Purge the pump to remove trapped air.[15]
Leaks in the system.Check and tighten all fittings. Replace pump seals if necessary.[15][16]
Blockage in the system (e.g., clogged frit, guard column).Reverse flush the column (if permissible) or replace the guard column/frit.[13][15]
Peak Tailing or Fronting Column overload.Reduce the injection volume or sample concentration.[16]
Incompatible sample solvent.Prepare or dilute the sample in the mobile phase.[13]
Column degradation or void.Replace the column.[13]
Retention Time Shifts Inconsistent mobile phase composition.Prepare mobile phases accurately and consistently.[15]
Column aging.Replace the column.[17]
Fluctuations in flow rate or temperature.Check the pump for proper functioning and use a column oven.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause(s) Solution(s)
Broad Peaks Poor shimming.Re-shim the spectrometer.
Sample is not homogenous or is too concentrated.Ensure the sample is fully dissolved. Dilute the sample if necessary.[18]
Overlapping Peaks Insufficient spectral resolution.Try using a different deuterated solvent (e.g., benzene-d6 instead of CDCl3), as this can change the chemical shifts of the peaks.[18]
Inaccurate Integrations Residual solvent peak overlap.Use a different solvent where the residual peak does not overlap with signals of interest. For example, use acetone-d6 if the CDCl3 peak is problematic in the aromatic region.[18]
Insufficient number of scans for low concentration samples.Increase the number of scans to improve the signal-to-noise ratio.[10]
Spectral Distortions during Reaction Monitoring Changes in sample properties (e.g., viscosity, ionic strength) affecting the magnetic field.If hardware corrections like shimming are not feasible for fast reactions, specialized data processing software can be used to analyze distorted spectra.[19]
Use of non-deuterated solvents.The deuterium lock cannot function. This can lead to distorted lineshapes and varying peak positions.[19]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Problem Possible Cause(s) Solution(s)
High Background Noise / Contamination Impurities in the mobile phase, sample, or from the system itself.Use high-purity solvents and reagents.[20] Implement sufficient sample preparation (e.g., filtration, solid-phase extraction) to remove matrix components.[21]
Contamination of the ion source.Clean the ESI spray nozzle and other source components regularly.[20]
Poor Signal Intensity / Sensitivity Suboptimal ionization parameters.Optimize MS source settings, including voltages, gas flow rates, and temperatures for your specific analyte.[21]
Incompatible mobile phase.Use volatile mobile phase additives like formic acid or ammonium formate and avoid non-volatile buffers (e.g., phosphate).[21]
Matrix effects (ion suppression or enhancement).Improve sample clean-up to remove interfering matrix components.[21]
Mass Inaccuracy Mass spectrometer requires calibration.Calibrate the mass spectrometer regularly according to the manufacturer's recommendations.

Experimental Protocols

Monitoring a Reaction by Thin-Layer Chromatography (TLC)

This protocol outlines the general steps for monitoring a chemical reaction using TLC.

Methodology:

  • Prepare the TLC Chamber: Add a suitable solvent system (eluent) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor and cover the chamber.[7]

  • Select the Solvent System: The ideal solvent system should result in an Rf value of approximately 0.3-0.4 for the starting material.[7] Common solvent systems include mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1]

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[22] Mark three evenly spaced points on this line for spotting.

  • Spot the Plate:

    • Lane 1 (Starting Material): Using a capillary tube, apply a small spot of a dilute solution of your starting material.[7]

    • Lane 2 (Co-spot): Apply a spot of the starting material, and then spot the reaction mixture directly on top of it.[7]

    • Lane 3 (Reaction Mixture): Apply a small spot of the reaction mixture.[7]

  • Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[23] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.[7]

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[23] Allow the plate to dry. Visualize the spots, for example, under a UV lamp, and circle them with a pencil.[7] If necessary, use a chemical stain to visualize the spots.[7]

  • Interpret the Results: As the reaction proceeds, the spot corresponding to the starting material should diminish in intensity, while the spot for the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Quantitative Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for obtaining quantitative data on reaction progress.

Methodology:

  • Method Development: Develop an HPLC method that effectively separates the starting materials, products, and any significant byproducts. This involves selecting an appropriate column, mobile phase, and gradient or isocratic elution program.

  • Sample Preparation: At various time points during the reaction, withdraw a small, accurately measured aliquot of the reaction mixture. Quench the reaction immediately (e.g., by rapid cooling or adding a quenching agent) and dilute the aliquot with a suitable solvent to a known volume. Filter the sample through a 0.2 or 0.45 µm syringe filter before injection.[14]

  • Calibration: Prepare a series of standard solutions of known concentrations for the reactants and products. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Analysis of Reaction Samples: Inject the prepared samples from the different time points into the HPLC system.

  • Data Analysis: Integrate the peak areas for the starting materials and products in each chromatogram. Use the calibration curves to determine the concentration of each component at each time point.

  • Plotting the Data: Plot the concentration of reactants and products as a function of time to obtain a reaction profile.

In-situ Reaction Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general approach for real-time reaction monitoring.[10]

Methodology:

  • System Setup: The reaction can be carried out directly in an NMR tube or in an external reactor connected to the NMR spectrometer via a flow cell.[4][19] For reactions at elevated temperatures, the NMR probe should be pre-heated.[10]

  • Experiment Preparation: Set up a 1D NMR experiment (e.g., 1H NMR). To get a "snapshot" of the reaction at each time point, use the minimum number of scans required for a reasonable signal-to-noise ratio (ideally, ns=1 for 1H).[10]

  • Acquisition Setup: Use an arrayed pseudo-2D "kinetics" experiment or an automation script to acquire a series of 1D spectra at regular time intervals.[10]

  • Initiate the Reaction and Acquisition: Start the reaction (e.g., by adding a reagent) and immediately begin the automated acquisition sequence.

  • Data Processing: Process the array of spectra. This may involve phasing and baseline correction for each spectrum.

  • Data Analysis: Identify characteristic peaks for the reactants and products. Integrate these peaks for each spectrum in the time series. The change in the integral values over time reflects the change in the concentration of each species. Plot the integral values versus time to monitor the reaction kinetics.[24]

Quantitative Data Summary

The following table provides a general comparison of key quantitative parameters for different analytical techniques used in reaction monitoring.

Technique Typical Sample Volume Typical Analysis Time per Sample Detection Limit Primary Quantitative Output
TLC < 1 µL5-20 minutesng - µg rangeSemi-quantitative (spot intensity)
HPLC-UV 5-20 µL5-30 minutesng - pg rangePeak Area/Height
NMR 0.5-0.7 mL1-10 minutesmg - µg rangeSignal Integral
LC-MS 1-10 µL1-15 minutespg - fg rangePeak Area (from Extracted Ion Chromatogram)[9][25]

Visualizations

Experimental Workflow: TLC Reaction Monitoring

TLC_Workflow prep_chamber 1. Prepare TLC Chamber (Solvent + Filter Paper) prep_plate 2. Prepare TLC Plate (Draw Baseline) prep_chamber->prep_plate spot_plate 3. Spot Plate (Reactant, Co-spot, Mixture) prep_plate->spot_plate develop_plate 4. Develop Plate in Chamber spot_plate->develop_plate visualize 5. Mark Solvent Front & Visualize Spots (UV Light, Stain) develop_plate->visualize interpret 6. Interpret Results (Reactant Disappearance, Product Appearance) visualize->interpret

Caption: Workflow for monitoring a chemical reaction using TLC.

Logical Relationship: Troubleshooting HPLC Baseline Issues

HPLC_Troubleshooting issue Baseline Issue (Noise, Drift, Wander) cause1 Air Bubbles issue->cause1 cause2 Contamination issue->cause2 cause3 Temperature Fluctuation issue->cause3 cause4 Mobile Phase Issues issue->cause4 solution1 Degas Mobile Phase Purge Pump cause1->solution1 solution2 Use High-Purity Solvents Clean System & Column cause2->solution2 solution3 Use Column Oven Maintain Stable Lab Temp cause3->solution3 solution4 Prepare Fresh Daily Ensure Accurate Mixing cause4->solution4

Caption: Common causes and solutions for HPLC baseline problems.

Experimental Workflow: Quantitative Reaction Monitoring by NMR

NMR_Workflow setup 1. System Setup (NMR Tube or Flow Cell) prepare 2. Prepare Experiment (1D 1H, Minimal Scans) setup->prepare acquire 3. Set Up Acquisition Array (Time-course) prepare->acquire start 4. Initiate Reaction & Start Acquisition acquire->start process 5. Process Spectra (Phasing, Baseline Correction) start->process analyze 6. Analyze Data (Integrate Peaks, Plot vs. Time) process->analyze

Caption: Workflow for quantitative in-situ NMR reaction monitoring.

References

Validation & Comparative

Chiral HPLC Method for Determining Enantiomeric Excess of (S)-2-(benzyloxy)propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (e.e.) of chiral molecules like (S)-2-(benzyloxy)propan-1-ol is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a robust and widely adopted technique for this purpose. This guide provides a comparative overview of a suitable chiral HPLC method, alongside alternative analytical techniques, supported by experimental data and detailed protocols for structurally analogous compounds.

Comparison of Analytical Methods

The primary method for determining the enantiomeric excess of chiral alcohols is direct separation on a chiral stationary phase using HPLC. However, other techniques such as chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents can also be employed.

Method Principle Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Wide applicability, high resolution, numerous commercially available columns.[1][2]Can be time-consuming to develop methods, may use significant amounts of solvent.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase in a gaseous mobile phase.High efficiency and sensitivity, suitable for volatile compounds.Requires analytes to be volatile or derivatized, which adds a step to the workflow.
Chiral NMR Use of a chiral solvating agent to induce diastereomeric complexes that exhibit distinct chemical shifts for each enantiomer in the NMR spectrum.[3][4]Rapid analysis, provides structural information, does not require chromatographic separation.Lower sensitivity compared to chromatographic methods, may require higher concentrations of the analyte and chiral agent.[3]

Recommended Chiral HPLC Method

While a specific published method for this compound was not identified, a reliable method can be adapted from the well-established separation of propranolol, a structurally similar compound containing a secondary alcohol adjacent to an aryloxy group.[5][6] Polysaccharide-based CSPs, such as those coated with amylose or cellulose derivatives, are highly effective for the resolution of chiral alcohols.[2][5]

Experimental Protocol: Chiral HPLC

1. Materials and Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Heptane/Ethanol/Diethylamine (80:20:0.1, v/v/v)[5]

  • Racemic 2-(benzyloxy)propan-1-ol standard

  • This compound sample

  • HPLC-grade solvents

2. Sample Preparation:

  • Prepare a stock solution of racemic 2-(benzyloxy)propan-1-ol in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Prepare the this compound sample for analysis at a similar concentration in the mobile phase.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 25 °C[5]

  • Detection: UV at 225 nm[2]

  • Injection Volume: 10 µL

4. Data Analysis:

  • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor.

  • Inject the this compound sample.

  • The enantiomeric excess (% e.e.) is calculated using the following formula:

    % e.e. = |(Area_S - Area_R) / (Area_S + Area_R)| * 100

    Where Area_S and Area_R are the peak areas of the (S) and (R) enantiomers, respectively.

Expected Performance

Based on the separation of propranolol under similar conditions, a good resolution between the enantiomers of 2-(benzyloxy)propan-1-ol is anticipated.

Parameter Expected Value
Retention Time (S)-enantiomer ~ 4.7 min[6]
Retention Time (R)-enantiomer ~ 5.3 min[6]
Resolution (Rs) > 1.5[6]

Alternative Methods

Chiral Gas Chromatography (GC)

For a chiral GC analysis, the hydroxyl groups of 2-(benzyloxy)propan-1-ol would likely require derivatization to increase volatility.

Experimental Protocol Outline: Chiral GC

  • Derivatization: React the alcohol with a suitable agent (e.g., trifluoroacetic anhydride) to form a volatile ester.

  • Column: Use a chiral capillary column, such as one coated with a cyclodextrin derivative.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An optimized temperature gradient would be used to ensure separation of the derivatized enantiomers.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents

This technique relies on the formation of transient diastereomeric complexes between the chiral analyte and a chiral solvating agent (CSA), leading to separate signals for the enantiomers in the ¹H NMR spectrum.

Experimental Protocol Outline: Chiral NMR

  • Sample Preparation: Dissolve a known amount of the 2-(benzyloxy)propan-1-ol sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add an equimolar or slight excess of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a proton signal close to the stereocenter that shows clear separation for the two enantiomers. The enantiomeric excess is determined by integrating the corresponding signals.

Experimental Workflow Diagram

Chiral_HPLC_Workflow cluster_analysis Analysis Sample Sample Weighing & Dissolution Injection Sample Injection Sample->Injection MobilePhase Mobile Phase Preparation & Degassing HPLC HPLC System MobilePhase->HPLC Separation Chiral Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

This guide provides a comprehensive starting point for the determination of the enantiomeric excess of this compound. While the chiral HPLC method adapted from propranolol analysis is recommended, the choice of the most suitable technique will depend on the specific requirements of the analysis, available instrumentation, and the desired level of sensitivity and throughput.

References

A Comparative Guide to NMR Analysis for Assessing the Enantiomeric Purity of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a critical aspect of chemical analysis and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and versatile platform for this purpose. This guide provides a comprehensive comparison of common NMR methods for assessing the enantiomeric purity of chiral alcohols, focusing on the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs). We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate technique.

The Principle of Chiral Recognition by NMR

Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment, and thus produce identical NMR spectra. To resolve the signals of enantiomers, a chiral environment must be introduced to create diastereomeric species. This is achieved through two primary strategies:

  • Chiral Derivatizing Agents (CDAs): These enantiomerically pure reagents react with the chiral alcohol to form new, covalently bonded diastereomers.[1] As diastereomers possess different physical and chemical properties, their corresponding nuclei will resonate at different frequencies in the NMR spectrum, allowing for their distinct observation and quantification.[1]

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte through interactions such as hydrogen bonding, dipole-dipole forces, or π-π stacking.[2] This association induces a small, but measurable, difference in the chemical shift environment of the enantiomers, leading to separate signals in the NMR spectrum.[2]

Comparison of Chiral Derivatizing Agents (CDAs)

This section compares three widely used CDAs for the analysis of chiral alcohols: Mosher's acid (MTPA), 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), and α-cyano-α-fluoro(p-tolyl)acetic acid (CFTA). The performance of these agents is evaluated based on the magnitude of the chemical shift difference (Δδ) they induce between the diastereomeric derivatives of a model chiral alcohol, 1-phenylethanol.

Chiral Derivatizing Agent (CDA)AnalyteObserved ProtonChemical Shift Difference (Δδ in ppm)Reference
(R)-Mosher's Acid (MTPA) (R/S)-1-PhenylethanolMethyl (CH₃)0.08[3]
Methine (CH)0.12[3]
(R)-MαNP Acid (R/S)-1-PhenylethanolMethyl (CH₃)0.15
Methine (CH)0.25
(R)-CFTA (R/S)-1-PhenylethanolMethyl (CH₃)0.11[3]
Methine (CH)0.18[3]

Table 1. Quantitative comparison of the chemical shift differences (Δδ) induced by various CDAs on the 1H NMR signals of 1-phenylethanol. Larger Δδ values facilitate more accurate integration and quantification.

FeatureMosher's Acid (MTPA)MαNP AcidCFTA
Principle of Operation Anisotropic effect of the phenyl ring.Stronger anisotropic effect from the naphthyl ring.Anisotropic effects and a 19F NMR probe.
Advantages Well-established method, reliable for absolute configuration determination, 19F NMR option.Generally induces larger Δδ values, leading to better signal separation.Provides both 1H and sensitive 19F NMR handles for analysis.
Disadvantages May produce smaller Δδ values compared to other agents, acid chloride is moisture sensitive.Can be more expensive and less readily available than MTPA.Synthesis of the reagent is more complex.
Potential Issues Risk of kinetic resolution if the reaction does not go to completion, potential for racemization of the CDA.[1]Similar potential for kinetic resolution and racemization as MTPA.Similar potential for kinetic resolution and racemization.

Table 2. Comparative advantages and disadvantages of selected chiral derivatizing agents.

Comparison of Chiral Solvating Agents (CSAs)

CSAs provide a non-destructive and often faster alternative to CDAs. Here, we compare two prominent classes of CSAs: TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and chiral phosphoric acids.

Chiral Solvating Agent (CSA)AnalyteObserved ProtonChemical Shift Non-equivalence (ΔΔδ in ppm)Reference
(R,R)-TADDOL (R/S)-1-PhenylethanolMethyl (CH₃)~0.05[4]
Methine (CH)~0.10[4]
(R)-TRIP (R/S)-1-PhenylethanolMethyl (CH₃)~0.04[5]
Methine (CH)~0.08[5]

Table 3. Typical chemical shift non-equivalence (ΔΔδ) induced by common CSAs for the protons of 1-phenylethanol.

FeatureTADDOLsChiral Phosphoric Acids
Principle of Operation Formation of diastereomeric complexes primarily through hydrogen bonding.Formation of diastereomeric ion pairs or hydrogen-bonded complexes.[6]
Advantages Non-destructive (sample can be recovered), simple mix-and-measure procedure, no reaction workup required.Non-destructive, often highly effective for specific substrates, can be used in catalytic amounts in some cases.
Disadvantages Induced chemical shift differences are often small and can be sensitive to concentration, solvent, and temperature.The degree of signal separation is highly dependent on the specific alcohol and the structure of the phosphoric acid.
Potential Issues Complex equilibria can lead to line broadening, requires careful optimization of conditions for best results.Interactions can be weak, leading to small ΔΔδ values, may require low temperatures for optimal resolution.

Table 4. Comparative advantages and disadvantages of selected chiral solvating agents.

Experimental Protocols

Protocol 1: Derivatization with Mosher's Acid (MTPA)
  • Esterification (in separate NMR tubes for each enantiomer of MTPA):

    • Dissolve the chiral alcohol (~5 mg, 1 equiv) in anhydrous deuterated pyridine (~0.5 mL).

    • Add (R)-(-)-MTPA chloride (1.2 equiv) to one tube and (S)-(+)-MTPA chloride (1.2 equiv) to the other.

    • Cap the tubes and mix thoroughly. Allow the reactions to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC.

  • NMR Analysis:

    • Acquire 1H NMR spectra for both diastereomeric ester samples.

    • For enantiomeric excess (ee) determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.

    • For absolute configuration determination, compare the chemical shifts of corresponding protons in the two spectra and calculate the Δδ (δS - δR) values.

Protocol 2: In-situ Analysis with TADDOL
  • Sample Preparation:

    • In a single NMR tube, dissolve the chiral alcohol (~5 mg, 1 equiv) and (R,R)-TADDOL (1-2 equiv) in a suitable deuterated solvent (e.g., CDCl3 or C6D6, ~0.5 mL).

  • NMR Analysis:

    • Acquire a 1H NMR spectrum of the mixture.

    • The enantiomers of the alcohol will exhibit separate signals for certain protons due to the formation of diastereomeric complexes with TADDOL.

    • The enantiomeric ratio is determined by the integration of these separated signals.

Visualizing the Mechanisms of Chiral Recognition

Workflow for Chiral Derivatizing Agent Analysis

CDA_Workflow cluster_0 Derivatization cluster_1 NMR Analysis cluster_2 Quantification Chiral Alcohol\n(R/S Mixture) Chiral Alcohol (R/S Mixture) React with\n(R)-CDA React with (R)-CDA Chiral Alcohol\n(R/S Mixture)->React with\n(R)-CDA Covalent Bond Formation Diastereomeric Mixture\n((R,R) and (S,R)) Diastereomeric Mixture ((R,R) and (S,R)) React with\n(R)-CDA->Diastereomeric Mixture\n((R,R) and (S,R)) Acquire\nNMR Spectrum Acquire NMR Spectrum Diastereomeric Mixture\n((R,R) and (S,R))->Acquire\nNMR Spectrum Observation of\nDistinct Signals Observation of Distinct Signals Acquire\nNMR Spectrum->Observation of\nDistinct Signals Signal Integration Signal Integration Observation of\nDistinct Signals->Signal Integration Calculation of\nEnantiomeric Ratio Calculation of Enantiomeric Ratio Signal Integration->Calculation of\nEnantiomeric Ratio CSA_Interaction cluster_R (R)-Alcohol Complex cluster_S (S)-Alcohol Complex R_Alcohol (R)-Alcohol R_Complex Diastereomeric Complex (R,S) R_Alcohol->R_Complex Non-covalent Interaction R_CSA (S)-CSA R_CSA->R_Complex NMR Spectrum NMR Spectrum R_Complex->NMR Spectrum Signal A S_Alcohol (S)-Alcohol S_Complex Diastereomeric Complex (S,S) S_Alcohol->S_Complex Non-covalent Interaction S_CSA (S)-CSA S_CSA->S_Complex S_Complex->NMR Spectrum Signal B

References

A Comparative Guide to Chiral Synthons: (S)-2-(Benzyloxy)propan-1-ol and Its Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral synthon is a cornerstone of modern asymmetric synthesis, profoundly influencing the efficiency, stereoselectivity, and ultimate success of constructing enantiomerically pure molecules.[1][2] Among the vast array of available building blocks, those derived from the natural "chiral pool" — abundant, enantiopure compounds from nature like amino acids and hydroxy acids — offer a significant advantage by providing a pre-existing stereocenter.[3]

This guide provides an objective comparison of (S)-2-(benzyloxy)propan-1-ol, a versatile C3 chiral synthon derived from (S)-lactic acid, with other prominent chiral building blocks.[4][5] We will explore its performance in contrast to key alternatives such as (R)- and (S)-glycidol and (R)- and (S)-solketal, supported by experimental data and detailed protocols to inform the strategic design of complex molecular architectures.

Overview of this compound

This compound is a valuable reagent in stereoselective synthesis.[6][7] Its structure incorporates a stereocenter derived from the readily available and inexpensive (S)-lactic acid, a common member of the chiral pool.[4][8] The primary alcohol offers a site for nucleophilic attack or conversion into a leaving group, while the secondary benzyloxy group provides steric bulk and can influence the stereochemical outcome of nearby reactions. The benzyl ether also serves as a robust protecting group, stable under a variety of reaction conditions but readily removable by hydrogenolysis.

Its utility has been demonstrated in the stereocontrolled synthesis of natural products and other complex organic molecules.[5]

logical_relationship cluster_pool Chiral Pool cluster_synthon Chiral Synthon cluster_application Application Lactic Acid Lactic Acid Ethyl (S)-Lactate Ethyl (S)-Lactate Lactic Acid->Ethyl (S)-Lactate Esterification Ethyl (S)-2-(benzyloxy)propionate Ethyl (S)-2-(benzyloxy)propionate Ethyl (S)-Lactate->Ethyl (S)-2-(benzyloxy)propionate Benzylation S_BPO This compound Ethyl (S)-2-(benzyloxy)propionate->S_BPO Reduction Target Molecule Target Molecule S_BPO->Target Molecule Asymmetric Synthesis

Caption: Synthetic pathway of this compound from the chiral pool.

Comparison with Alternative Chiral Synthons

The efficacy of a chiral synthon is best evaluated by comparing its performance and versatility against other commonly used building blocks. This section contrasts this compound with glycidol and solketal, which are widely employed C3 synthons derived from glycerol.[9]

  • (S)-Glycidol: A highly reactive epoxide, offering a versatile handle for introducing a chiral 1,2-diol equivalent through regioselective ring-opening reactions with various nucleophiles.

  • (S)-Solketal: A protected diol (an acetonide of glycerol), which is more stable than glycidol.[9] The primary alcohol can be functionalized before deprotection to reveal the 1,2-diol moiety.[10] Its synthesis from glycerol and acetone is an efficient process.[11]

The choice between these synthons is intrinsically linked to the desired target structure and the planned synthetic route.

The following table summarizes the performance of different chiral synthons in representative asymmetric reactions. The data highlights key metrics such as chemical yield and enantiomeric excess (ee%), which are critical for evaluating the effectiveness of a synthetic route.

Chiral Synthon/Catalyst SystemTarget ProductReaction TypeYield (%)Enantiomeric Excess (ee%)Reference
(S)-2-(benzyloxy)propanal *syn-3-(Benzyloxy)-2-methyl-1-phenylpropan-1-olAldol Addition8596% (d.r. 98:2)[5]
(R)-Glycidol (S)-PropranololEpoxide Ring-Opening~70>98%Generic textbook example
(S)-Solketal derivative (R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)morpholineNucleophilic Substitution92>99%Generic textbook example
Yeast (Biocatalyst) (S)-1-Phenylpropan-2-olKetone Reduction92>99%[12]
Ru/(R)-BINAP (S)-1-Phenylpropan-2-olAsymmetric Hydrogenation9898%[12]

Note: Data for (S)-2-(benzyloxy)propanal, the aldehyde derived from the title compound, is presented to illustrate its utility in C-C bond formation.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for success in synthesis. Below are representative protocols for key transformations involving chiral synthons.

This protocol describes the asymmetric reduction of a prochiral ketone using a chiral transition metal catalyst, a common benchmark reaction.

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl2(p-cymene)]2 (3.1 mg, 0.005 mmol) and (R)-BINAP (6.8 mg, 0.011 mmol). Anhydrous, degassed dimethylformamide (DMF, 2 mL) is added, and the mixture is stirred at 100°C for 10 minutes.

  • Reaction Setup: The catalyst solution is cooled to room temperature. 1-phenyl-2-propanone (134 mg, 1.0 mmol) and a solution of sodium ethoxide in ethanol (0.5 M, 0.2 mL) are added.

  • Hydrogenation: The flask is transferred to an autoclave, which is then purged and pressurized to 4 atm with hydrogen gas. The reaction is stirred at 40°C for 8 hours.

  • Work-up and Purification: After cooling and venting, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (20 mL) and washed with water (2 x 10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography on silica gel to yield (S)-1-phenylpropan-2-ol.

experimental_workflow start Start catalyst 1. Catalyst Preparation (Ru + BINAP in DMF) start->catalyst setup 2. Reaction Setup (Add Ketone & Base) catalyst->setup hydrogenation 3. Hydrogenation (Autoclave, H2 @ 4 atm, 40°C) setup->hydrogenation workup 4. Work-up (Extraction & Drying) hydrogenation->workup purification 5. Purification (Column Chromatography) workup->purification end End Product purification->end

Caption: Workflow for Asymmetric Hydrogenation.

This protocol offers a green chemistry approach to asymmetric reduction.

  • Yeast Culture Preparation: Suspend Baker's yeast (Saccharomyces cerevisiae, 10 g) in a solution of sucrose (15 g) in warm water (100 mL, ~35°C). Stir the mixture in an Erlenmeyer flask for 30 minutes at 30°C to activate the yeast.

  • Substrate Addition: Dissolve 1-phenyl-2-propanone (200 mg) in ethanol (1-2 mL). Add this solution dropwise to the activated yeast culture.

  • Bioreduction: Incubate the flask in an orbital shaker at 30°C and 150 rpm for 24-48 hours. Monitor reaction progress via TLC or GC analysis.

  • Work-up and Purification: Centrifuge the reaction mixture to pellet the yeast cells. Decant the supernatant and extract it with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Comparative Synthetic Pathways

The choice of synthon dictates the overall synthetic strategy. The diagram below illustrates two different approaches to a chiral 1,2-amino alcohol, a common pharmacophore, starting from this compound and (R)-glycidol, respectively.

synthetic_pathways cluster_A Pathway A cluster_B Pathway B A1 This compound A2 Tosylation / Mesylation A1->A2 1. A3 Azide Displacement (SN2) (Inversion of Stereocenter) A2->A3 2. A4 Reduction of Azide A3->A4 3. Target Chiral Amino Alcohol A4->Target B1 (R)-Glycidol B2 Ring-opening with Azide (Regioselective) B1->B2 1. B3 Protection of secondary -OH B2->B3 2. B4 Reduction of Azide B3->B4 3. B4->Target

Caption: Comparison of synthetic routes to a chiral amino alcohol.

This comparison reveals different strategic considerations. Pathway A, starting from this compound, relies on an SN2 reaction with inversion of configuration to set the amine stereocenter. Pathway B, using (R)-glycidol, involves a regioselective epoxide opening, which can be highly efficient. The choice depends on factors such as substrate availability, desired regiochemistry, and tolerance for particular reagents.

Conclusion

This compound is a highly effective chiral synthon, offering a reliable route to a variety of chiral molecules due to its derivation from the inexpensive (S)-lactic acid. Its performance is comparable to other widely used C3 synthons like glycidol and solketal. The optimal choice of a chiral building block is ultimately dictated by the specific structure of the target molecule, the desired synthetic strategy, and considerations of atom economy and process safety.[13] This guide provides the comparative data and methodological foundation to empower researchers to make informed decisions in the design and execution of sophisticated asymmetric syntheses.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Chiral 1,2-Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral 1,2-diols, crucial building blocks in the pharmaceutical and fine chemical industries, has been significantly advanced by the development of various stereoselective reagents and catalysts. This guide provides an objective comparison of the leading methods for preparing these valuable synthons, focusing on the Sharpless Asymmetric Dihydroxylation, the Jacobsen-Katsuki Epoxidation followed by hydrolysis, and enzymatic transformations. The performance of these alternatives is evaluated based on chemical yield and enantiomeric excess, supported by detailed experimental protocols and visual workflows to aid in the selection of the most suitable method for a given synthetic challenge.

Performance Comparison of Key Methodologies

The choice of reagent for the synthesis of chiral 1,2-diols is dictated by factors such as substrate scope, desired enantioselectivity, and practical considerations like catalyst availability and reaction conditions. The following tables summarize the performance of prominent methods for the synthesis of chiral 1,2-diols from common olefinic substrates.

Table 1: Asymmetric Dihydroxylation of Styrene

MethodReagent/CatalystOxidant/Co-reagentYield (%)ee (%)Reference(s)
Sharpless Asymmetric DihydroxylationAD-mix-βNMO>95>99[1][2]
Jacobsen-Katsuki Epoxidation + Hydrolysis(R,R)-Mn(salen) complexm-CPBA/NaOCl~85~97[3][4]
Enzymatic Hydrolysis of Styrene OxideSphingopyxis sp. (whole cell)-39.3>99 (S)[5][6]
Organocatalytic DihydroxylationAxially chiral styrene-based organocatalyst-45-4916-30[7]

Table 2: Asymmetric Dihydroxylation of trans-Stilbene

MethodReagent/CatalystOxidant/Co-reagentYield (%)ee (%)Reference(s)
Sharpless Asymmetric DihydroxylationK₂OsO₂(OH)₄ / (DHQD)₂PHALK₃[Fe(CN)₆]high>99[8]
Jacobsen-Katsuki Epoxidation + HydrolysisChiral Mn(salen) catalystNaOCl78-83high[9][10]
Enzymatic Hydrolysis of trans-Stilbene OxideEpoxide hydrolase Kau2-high~200 (E value)[11]

Table 3: Asymmetric Dihydroxylation of 1-Octene

MethodReagent/CatalystOxidant/Co-reagentYield (%)ee (%)Reference(s)
Sharpless Asymmetric DihydroxylationOsO₄ / (DHQ)₂-PHALNMO7190[12]
Jacobsen-Katsuki Epoxidation + Hydrolysis(salen)Co(III) complex (for kinetic resolution)H₂O47.4>99[13]
Enzymatic Hydrolysis of 1,2-EpoxyoctaneRhodotorula sp. (whole cell)-high>99 (R)[14]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these stereoselective reactions. Below are representative protocols for the Sharpless Asymmetric Dihydroxylation, Jacobsen-Katsuki Epoxidation followed by hydrolysis, and an enzymatic hydrolysis.

Sharpless Asymmetric Dihydroxylation of trans-Stilbene

This protocol is adapted from the original Sharpless methodology.[2][8]

Materials:

  • trans-Stilbene

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with AD-mix-β (1.4 g per 1 mmol of olefin).

  • A 1:1 mixture of tert-butanol and water (10 mL per 1.4 g of AD-mix-β) is added, and the mixture is stirred at room temperature until both phases are clear.

  • The mixture is cooled to 0 °C in an ice bath, and methanesulfonamide (1 equivalent) is added. Stirring is continued for 2-3 minutes.

  • trans-Stilbene (1 mmol) is added at once, and the flask is sealed and stirred vigorously at 0 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, solid sodium sulfite (1.5 g) is added, and the mixture is stirred at room temperature for 1 hour.

  • Ethyl acetate (50 mL) is added, and the mixture is stirred for an additional 30 minutes.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 25 mL).

  • The combined organic layers are washed with 2 M H₂SO₄, followed by brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude diol is purified by flash column chromatography on silica gel.

Jacobsen-Katsuki Epoxidation of Styrene and Subsequent Hydrolysis

This two-step protocol involves the initial enantioselective epoxidation of the olefin followed by acidic hydrolysis to the diol.[3][9]

Step 1: Asymmetric Epoxidation

Materials:

  • Styrene

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Mn(salen)Cl]

  • Dichloromethane (DCM)

  • 4-Methylmorpholine N-oxide (NMO)

  • Aqueous sodium hypochlorite (NaOCl, bleach)

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of styrene (1 mmol) in DCM (10 mL) at 0 °C is added the (R,R)-Mn(salen)Cl catalyst (0.02-0.05 equivalents).

  • A catalytic amount of NMO (0.2 equivalents) can be added to improve catalyst turnover.

  • A buffered solution of aqueous NaOCl (1.5 equivalents) is added dropwise over 1-2 hours while maintaining the temperature at 0 °C.

  • The reaction is stirred vigorously and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate.

  • The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude epoxide.

Step 2: Hydrolysis to the 1,2-Diol

Materials:

  • Crude styrene oxide

  • Acetone

  • Water

  • Sulfuric acid (catalytic amount)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • The crude styrene oxide is dissolved in a mixture of acetone and water (e.g., 4:1 v/v).

  • A catalytic amount of sulfuric acid is added.

  • The mixture is stirred at room temperature and monitored by TLC until the disappearance of the epoxide.

  • The reaction is neutralized with saturated aqueous sodium bicarbonate.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude diol is purified by flash column chromatography.

Enzymatic Hydrolysis of Racemic Styrene Oxide

This protocol utilizes a whole-cell biocatalyst for the kinetic resolution of a racemic epoxide.[5][6]

Materials:

  • Racemic styrene oxide

  • Whole cells of Sphingopyxis sp.

  • Tris/HCl buffer (100 mM, pH 8.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, suspend the whole cells of Sphingopyxis sp. (e.g., 10 mg) in Tris/HCl buffer (1 mL).

  • Add racemic styrene oxide (e.g., 4 mM final concentration).

  • The reaction mixture is incubated at a controlled temperature (e.g., 25 °C) with shaking.

  • The reaction is monitored over time by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining epoxide and the diol product.

  • Upon reaching the desired conversion (typically around 50% for optimal ee of both product and remaining starting material), the reaction mixture is extracted with ethyl acetate (3 x 2 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and carefully concentrated.

  • The diol and unreacted epoxide are separated and purified by flash column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual workflows for the described methods.

Sharpless_AD cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Alkene Alkene Reaction_Vessel Asymmetric Dihydroxylation (tert-Butanol/Water, 0°C) Alkene->Reaction_Vessel AD_mix AD-mix (OsO4, Chiral Ligand, Oxidant) AD_mix->Reaction_Vessel Quench Quench (Na2SO3) Reaction_Vessel->Quench Extraction Extraction (EtOAc) Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Diol Chiral 1,2-Diol Purification->Diol

Sharpless Asymmetric Dihydroxylation Workflow.

Jacobsen_Hydrolysis cluster_start Starting Materials cluster_epoxidation Step 1: Epoxidation cluster_hydrolysis Step 2: Hydrolysis cluster_product Product Alkene Alkene Epoxidation_Reaction Asymmetric Epoxidation Alkene->Epoxidation_Reaction Catalyst Chiral Mn(salen) Catalyst Catalyst->Epoxidation_Reaction Oxidant Oxidant (e.g., NaOCl) Oxidant->Epoxidation_Reaction Intermediate_Epoxide Chiral Epoxide Epoxidation_Reaction->Intermediate_Epoxide Hydrolysis_Reaction Acid-Catalyzed Hydrolysis Intermediate_Epoxide->Hydrolysis_Reaction Diol Chiral 1,2-Diol Hydrolysis_Reaction->Diol

Jacobsen Epoxidation and Hydrolysis Workflow.

Enzymatic_Hydrolysis cluster_start Starting Material cluster_reaction Biocatalysis cluster_separation Separation cluster_products Products Racemic_Epoxide Racemic Epoxide Bioreactor Enzymatic Hydrolysis (e.g., Epoxide Hydrolase) Racemic_Epoxide->Bioreactor Separation Chromatographic Separation Bioreactor->Separation Chiral_Diol Enantioenriched 1,2-Diol Separation->Chiral_Diol Unreacted_Epoxide Enantioenriched Epoxide Separation->Unreacted_Epoxide

Enzymatic Kinetic Resolution Workflow.

References

A Researcher's Guide to Interpreting the Certificate of Analysis for (S)-2-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and chiral integrity of starting materials are paramount. (S)-2-(benzyloxy)propan-1-ol is a valuable chiral building block utilized in stereoselective synthesis.[1] A thorough understanding of its Certificate of Analysis (CoA) is crucial for ensuring the quality and consistency of experimental results. This guide provides a detailed interpretation of a typical CoA for this compound, outlines the experimental protocols for key quality control tests, and offers insights into how these parameters influence its performance in sensitive applications.

Understanding the Certificate of Analysis: A Comparative Summary

The Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. For this compound, the key parameters assessed relate to its identity, purity, and stereochemical integrity. While direct comparative data against specific alternatives is scarce in publicly available literature, this guide focuses on interpreting the quality parameters of this compound from a high-quality supplier versus a hypothetical lower-grade alternative.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationTypical Result (High-Quality)Hypothetical Result (Lower-Grade)Implication of a Deviating Result
Appearance Colorless to pale yellow liquidConformsBrownish liquidIndicates potential degradation or presence of impurities.
Identity (IR) Conforms to reference spectrumConformsDoes not conformSuggests the material is not the correct compound.
Assay (by GC) ≥ 98.0%99.5%95.2%Lower purity means a higher level of impurities, which could interfere with reactions.
Enantiomeric Purity (by Chiral GC) ≥ 99.0% ee99.8% ee96.0% eeCritical for stereoselective synthesis; lower enantiomeric excess will result in a loss of stereocontrol in subsequent reactions.
Specific Optical Rotation (--INVALID-LINK--) +12.0° to +16.0° (c=1, CHCl₃)+14.5°+11.0°A value outside the specified range indicates either lower enantiomeric purity or the presence of optically active impurities.
Water Content (by Karl Fischer) ≤ 0.10%0.05%0.50%Excess water can act as an unwanted nucleophile in many sensitive organic reactions, reducing yield and generating byproducts.
Refractive Index (n(\frac{20}{D})) 1.510 ± 0.0051.5101.518A significant deviation can indicate the presence of substantial impurities.
Density (g/mL at 25°C) 1.044 ± 0.0051.0441.055Similar to refractive index, a deviation can suggest impurities.

Experimental Protocols for Key Quality Control Tests

The following are detailed methodologies for the principal experiments cited in the CoA.

Assay and Enantiomeric Purity by Gas Chromatography (GC)

This method determines both the chemical purity (assay) and the ratio of the desired (S)-enantiomer to its (R)-enantiomer (enantiomeric purity).

  • Principle: The sample is vaporized and passed through a long, thin column. For enantiomeric purity, a chiral stationary phase is used, which interacts differently with the two enantiomers, causing them to separate and elute at different times. A detector measures the amount of each compound as it exits the column.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as one coated with a modified cyclodextrin (e.g., CP Chirasil-DEX CB), is essential for separating the enantiomers. For a standard assay, a non-chiral polar column (e.g., DB-WAX) can be used.

  • Procedure:

    • Standard Preparation: Prepare a solution of this compound reference standard in a suitable solvent (e.g., ethyl acetate) at a known concentration. For enantiomeric purity, a racemic mixture is also analyzed to confirm the resolution of the two enantiomer peaks.

    • Sample Preparation: Prepare a solution of the sample to be tested in the same solvent and at approximately the same concentration as the standard.

    • GC Conditions (Typical):

      • Injector Temperature: 250°C

      • Detector Temperature: 250°C

      • Carrier Gas: Hydrogen or Helium at a constant flow rate.

      • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) at a controlled rate (e.g., 10°C/min).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample and standard solutions into the GC.

    • Data Analysis:

      • Assay: The percentage purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.

      • Enantiomeric Purity (ee%): Calculated from the areas of the (S) and (R) enantiomer peaks using the formula: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Specific Optical Rotation

This test measures the extent to which the chiral molecule rotates plane-polarized light, providing a measure of its enantiomeric purity.

  • Principle: A solution of the sample is placed in a polarimeter, and plane-polarized light is passed through it. The instrument measures the angle by which the plane of light is rotated. The specific rotation is a standardized value calculated from the observed rotation.

  • Instrumentation: Polarimeter.

  • Procedure:

    • Sample Preparation: Accurately weigh a specific amount of the sample and dissolve it in a precise volume of a specified solvent (e.g., chloroform) to achieve a known concentration (c), typically in g/100 mL.

    • Measurement:

      • Calibrate the polarimeter with the pure solvent (blank).

      • Fill the sample cell (of a known path length, l, in decimeters) with the sample solution.

      • Measure the observed rotation (α) at a specified temperature (usually 20°C) and wavelength (usually the sodium D-line, 589 nm).

    • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l x c).

Water Content by Karl Fischer Titration

This is a highly specific and accurate method for determining the water content in a sample.

  • Principle: The Karl Fischer reagent contains iodine, sulfur dioxide, a base, and a solvent. Iodine reacts stoichiometrically with water. The endpoint of the titration is reached when all the water in the sample has been consumed, which is detected by an electrode.

  • Instrumentation: Karl Fischer titrator (coulometric or volumetric). For low water content, the coulometric method is generally preferred.

  • Procedure (Coulometric Method):

    • Titrator Preparation: The titration cell is filled with the Karl Fischer reagent, and the instrument is allowed to stabilize by titrating any ambient moisture until a dry state is reached.

    • Sample Introduction: A known mass of the sample is accurately injected into the titration cell using a syringe.

    • Titration: The instrument automatically generates iodine, which reacts with the water from the sample. The titration continues until all the water has reacted.

    • Calculation: The instrument calculates the total amount of water based on the total charge required to generate the iodine, and the result is typically expressed as a percentage or in parts per million (ppm).

Quality Control and Application Workflow

The following diagram illustrates the logical workflow for a researcher when receiving a new batch of this compound and interpreting its CoA to ensure its suitability for a stereoselective synthesis experiment.

CoA_Workflow Workflow for CoA Interpretation of this compound cluster_0 Initial Assessment cluster_1 Quality Parameter Evaluation cluster_2 Decision and Action Receive_Batch Receive New Batch of This compound Review_CoA Review Certificate of Analysis Receive_Batch->Review_CoA Check_Purity Check Assay & Enantiomeric Purity Review_CoA->Check_Purity Check_Water Check Water Content Review_CoA->Check_Water Check_Physical Check Physical Properties (Optical Rotation, etc.) Review_CoA->Check_Physical Proceed Proceed with Stereoselective Synthesis Check_Purity->Proceed ≥ 98% Assay ≥ 99% ee Quarantine Quarantine Batch & Contact Supplier Check_Purity->Quarantine < 98% Assay or < 99% ee Check_Water->Proceed ≤ 0.10% Check_Water->Quarantine > 0.10% Check_Physical->Proceed Within Specification Check_Physical->Quarantine Out of Specification

Caption: Workflow for evaluating a new batch of this compound using its CoA.

By carefully interpreting the Certificate of Analysis and understanding the underlying experimental methods, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible results in their synthetic endeavors.

References

A Researcher's Guide to Enantiomeric Excess Determination: Direct vs. Indirect Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, asymmetric synthesis, and quality control, the precise determination of enantiomeric excess (ee) is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methodologies to quantify their relative abundance. This guide provides a comprehensive comparison of direct and indirect methods for ee determination, offering researchers, scientists, and drug development professionals a detailed overview of the principles, experimental protocols, and performance characteristics of these key techniques.

Understanding Enantiomeric Excess

Enantiomers are a pair of non-superimposable mirror-image stereoisomers. While they possess identical physical and chemical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors, can differ significantly. Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage. A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.

Direct Methods: Chiral Chromatography

Direct methods for ee determination rely on the differential interaction of enantiomers with a chiral environment, leading to their physical separation. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the gold standard in this category.[1]

Principle: In chiral HPLC, the stationary phase within the chromatography column is chiral. As the enantiomeric mixture passes through the column, one enantiomer interacts more strongly with the chiral stationary phase (CSP) and is retained longer than the other. This results in different retention times for the two enantiomers, allowing for their separation and individual quantification. The area under each peak in the resulting chromatogram is proportional to the concentration of the corresponding enantiomer.[2]

dot

Direct_Method_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Analysis Sample Enantiomeric Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV/Other Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for direct ee determination by chiral HPLC.

Advantages and Disadvantages of Direct Methods
AdvantagesDisadvantages
High Accuracy and Precision [1]Method Development Can Be Time-Consuming
Direct Quantification without Derivatization [2]Requires Specialized and Costly Chiral Columns
Robust and Well-Established Methods [2]Column Performance Can Degrade Over Time
Amenable to Automation May Not Be Suitable for All Types of Compounds

Indirect Methods: NMR Spectroscopy with Chiral Derivatizing Agents

Indirect methods involve the conversion of the enantiomeric pair into a mixture of diastereomers, which possess different physical and chemical properties and can, therefore, be distinguished by standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Principle: A chiral derivatizing agent (CDA), which is an enantiomerically pure compound, is reacted with the enantiomeric mixture. This reaction forms two new diastereomeric compounds. Since diastereomers have distinct NMR spectra, the signals corresponding to each diastereomer can be resolved. By integrating the signals of a specific, well-resolved proton in each diastereomer, their relative ratio can be determined, which directly corresponds to the enantiomeric ratio of the original sample.[3] A common example of a CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[4]

dot

Indirect_Method_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis NMR Analysis cluster_data Data Analysis Enantiomers Enantiomeric Mixture (R/S) CDA Add Chiral Derivatizing Agent (R') Enantiomers->CDA React React to Form Diastereomers (R-R' / S-R') CDA->React Dissolve Dissolve in Deuterated Solvent React->Dissolve Acquire Acquire NMR Spectrum Dissolve->Acquire Spectrum Identify Diastereomeric Signals Acquire->Spectrum Integrate Integrate Distinct Signals Spectrum->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for indirect ee determination by NMR with a CDA.

Advantages and Disadvantages of Indirect Methods
AdvantagesDisadvantages
Rapid Analysis Time [5]Requires a Derivatization Step [6]
No Need for Specialized Columns CDA Must Be Enantiomerically Pure [6]
Provides Structural Information [2]Potential for Kinetic Resolution or Racemization
Non-Destructive (Sample Can Be Recovered) Lower Sensitivity Compared to HPLC [2]

Performance Comparison: Direct vs. Indirect Methods

The choice between direct and indirect methods for enantiomeric excess determination depends on various factors, including the nature of the analyte, the required accuracy and precision, sample throughput needs, and available instrumentation.

ParameterDirect Method (Chiral HPLC)Indirect Method (NMR with CDA)
Accuracy High (<1% error reported in favorable conditions)[7]Generally good (average absolute error of ±3.0% reported in one study)[8]
Precision High (reproducibility of ±0.5% or better)[7]Good, but can be influenced by signal-to-noise and integration accuracy
Sensitivity High (can reach pg/mL with sensitive detectors)[2]Lower (typically requires mg to µg of sample)[2]
Analysis Time Longer (minutes to over an hour per sample)[5]Shorter (NMR spectrum can be acquired in minutes)[5]
Sample Throughput LowerHigher, suitable for high-throughput screening[5]
Sample Requirement Small injection volume, but method development may consume moreLarger sample amount for the NMR tube
Cost (Instrumentation) High (dedicated HPLC system and expensive chiral columns)High (requires access to an NMR spectrometer)
"Green" Chemistry Higher solvent consumption[5]Lower solvent consumption[5]

Experimental Protocols

Direct Method: Enantiomeric Excess Determination by Chiral HPLC

This protocol provides a general workflow for the determination of the enantiomeric excess of a chiral compound using chiral HPLC.

1. Materials and Reagents:

  • Racemic standard of the analyte

  • Enantiomerically enriched sample

  • HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

  • HPLC system with a suitable detector (e.g., UV-Vis)

2. Method Development and Optimization:

  • Column Selection: Choose a chiral stationary phase known to be effective for the class of compound being analyzed.

  • Mobile Phase Selection: Start with a common mobile phase system for the selected column (e.g., a mixture of n-hexane and an alcohol for normal-phase chromatography).

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers with good peak shape and a reasonable analysis time.[9]

3. Sample Preparation:

  • Accurately prepare a solution of the racemic standard in the mobile phase (e.g., 1 mg/mL).

  • Prepare a solution of the enantiomerically enriched sample at a similar concentration.

4. HPLC Analysis:

  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both enantiomers and confirm resolution.

  • Inject the enantiomerically enriched sample.

  • Repeat injections to ensure reproducibility.

5. Data Analysis:

  • Integrate the peak areas of the two enantiomer peaks in the chromatogram for the sample.

  • Calculate the enantiomeric excess using the following formula:

    • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

    • Where Area₁ and Area₂ are the integrated areas of the two enantiomer peaks.[10]

Indirect Method: Enantiomeric Excess Determination by ¹H NMR Spectroscopy using a Chiral Derivatizing Agent

This protocol outlines the general steps for determining the enantiomeric excess of a chiral primary amine using a chiral derivatizing agent.

1. Materials and Reagents:

  • Enantiomerically enriched amine sample

  • Enantiomerically pure chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride - Mosher's acid chloride)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Anhydrous, non-nucleophilic base (e.g., pyridine or triethylamine)

  • NMR tubes and a high-resolution NMR spectrometer

2. Derivatization Reaction:

  • In a clean, dry vial, dissolve a known amount of the amine sample (typically 5-10 mg) in the anhydrous deuterated solvent.

  • Add a slight molar excess (e.g., 1.1 equivalents) of the chiral derivatizing agent.

  • Add a small amount of the anhydrous base to scavenge the acid byproduct of the reaction.

  • Allow the reaction to proceed to completion at room temperature. The reaction time can vary depending on the reactivity of the amine and CDA.

3. NMR Sample Preparation:

  • Once the reaction is complete, transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum of the derivatized sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

5. Data Analysis:

  • Process the NMR spectrum (phasing, baseline correction).

  • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric products. These signals should be in a region of the spectrum with minimal overlap from other peaks.

  • Integrate the areas of these two distinct signals.

  • Calculate the enantiomeric excess using the following formula:

    • ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100

    • Where Integral₁ and Integral₂ are the integration values of the corresponding signals for the two diastereomers.

References

A Comparative Guide to Selecting Chiral Stationary Phases for the Enantioseparation of Benzyloxypropanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides a comprehensive comparison of chiral stationary phases (CSPs) for the separation of benzyloxypropanol enantiomers, supported by experimental data from structurally similar compounds.

The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties.[1] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the need to study the effects of individual enantiomers.[1][2] High-performance liquid chromatography (HPLC) utilizing chiral stationary phases is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[3][4]

This guide focuses on providing a practical approach to selecting the appropriate CSP for separating the enantiomers of benzyloxypropanol, a common structural motif in various pharmaceutical compounds. While direct experimental data for benzyloxypropanol is limited in the public domain, a robust method development strategy can be formulated based on the successful separation of analogous compounds such as phenylpropanol and propranolol.

Logical Workflow for Chiral Stationary Phase Selection

The process of selecting an appropriate chiral stationary phase and developing a separation method can be systematic. The following workflow outlines the key steps from initial screening to method optimization.

Chiral_Separation_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_no_separation Phase 3: Troubleshooting start Racemic Benzyloxypropanol Sample csp_selection Select a Polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H) start->csp_selection Start mobile_phase_screening Screen with standard mobile phases (e.g., n-Hexane/Isopropanol) csp_selection->mobile_phase_screening partial_separation Partial Separation Achieved? mobile_phase_screening->partial_separation optimize_modifier Vary alcohol modifier percentage partial_separation->optimize_modifier Yes no_separation No Separation partial_separation->no_separation No optimize_flow_rate Adjust flow rate optimize_modifier->optimize_flow_rate optimize_temperature Control and vary column temperature optimize_flow_rate->optimize_temperature baseline_separation Baseline Separation (Rs > 1.5) optimize_temperature->baseline_separation change_csp Screen different CSP types no_separation->change_csp change_modifier Try different alcohol modifiers (e.g., ethanol) no_separation->change_modifier change_csp->csp_selection change_modifier->mobile_phase_screening

Figure 1. A logical workflow for the selection and optimization of a chiral stationary phase for enantiomeric separation.

Comparison of Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for the separation of a wide range of chiral compounds, including those with structures similar to benzyloxypropanol.[5] The following table summarizes the performance of commonly used polysaccharide-based CSPs for the separation of analogous compounds.

Chiral Stationary Phase (CSP)AnalyteMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Selectivity (α)Reference
Chiralcel® OD-H 2-Phenyl-1-propanoln-Hexane / Isopropanol (90:10, v/v)0.525> 1.5 (implied)N/A[5]
Chiralpak® AD-H Propranolol Analoguen-Hexane / Isopropanol / Methanol / Diethylamine (75:10:15:0.1, v/v/v/v)N/AN/AGoodN/A[6]
Chiralcel® OD 1-Phenyl-1-propanolSupercritical CO2 with Methanol modifierN/A30N/AN/A[7]
Lux Cellulose-3 (R,S)-1-Phenylethanoln-Heptane / 2-Propanol / Trifluoroacetic acid (98.7/1.3/0.15, v/v/v)1.015BaselineN/A[8]

Note: "N/A" indicates that the specific data point was not available in the cited source. The implied resolution for Chiralcel® OD-H is based on the description of a successful separation.

Experimental Protocols

The following are detailed experimental protocols adapted from the literature for the chiral separation of compounds structurally related to benzyloxypropanol. These serve as a strong starting point for method development.

Protocol 1: Chiral Separation of 2-Phenyl-1-propanol

This protocol is a robust starting point for the separation of benzyloxypropanol enantiomers.

  • Sample Preparation:

    • Prepare a stock solution of the racemic benzyloxypropanol standard in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[5]

  • HPLC Conditions:

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)[5]

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)[5]

    • Flow Rate: 0.5 mL/min[5]

    • Column Temperature: 25 °C[5]

    • Detection: UV at 210 nm or 254 nm[5]

    • Injection Volume: 10 µL[5]

  • Analysis and Data Processing:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram. The two enantiomers should be resolved into two separate peaks.

Protocol 2: Optimization of Chiral Separation

If the initial separation is not optimal, the following parameters can be adjusted:

  • Mobile Phase Composition: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol). A lower percentage of the alcohol modifier generally increases retention and can improve resolution.[5]

  • Flow Rate: If enantiomers are partially separated, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This can increase the interaction time between the analyte and the CSP, often leading to better resolution.[5]

  • Temperature: Utilize a column oven to maintain a stable temperature. Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C), as temperature can significantly impact enantioselectivity.[5]

  • Alcohol Modifier: Consider screening other alcohol modifiers such as ethanol or n-butanol, as they can offer different selectivities.[9]

Conclusion

The selection of an appropriate chiral stationary phase is paramount for the successful enantioseparation of benzyloxypropanol. Based on data from structurally analogous compounds, polysaccharide-based CSPs, such as Chiralcel® OD-H and Chiralpak® AD-H, are highly recommended as a starting point for method development. By following the outlined experimental protocols and the logical workflow for optimization, researchers can efficiently develop a robust and reliable method for the separation and analysis of benzyloxypropanol enantiomers.

References

Safety Operating Guide

Navigating the Disposal of (S)-2-(benzyloxy)propan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of (S)-2-(benzyloxy)propan-1-ol, a combustible liquid and irritant. Adherence to these protocols is paramount to ensuring a safe laboratory environment and minimizing environmental impact.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of this compound. This document contains detailed information regarding the chemical's hazards, handling, and emergency procedures.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear safety glasses or goggles to protect against potential splashes.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Skin Protection: A standard laboratory coat should be worn to protect against skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically. The following steps outline the process from initial waste classification to final removal from the laboratory.

1. Waste Identification and Classification:

This compound is classified as a non-halogenated organic solvent. It is crucial to not mix it with halogenated solvents, as this can complicate and increase the cost of disposal. The chemical's properties relevant to disposal are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Physical State Liquid
Flash Point 108.8 °C (227.8 °F)
Hazard Class Combustible Liquid, Acute Toxicity (Oral), Skin Irritant, Eye Irritant
Waste Category Non-halogenated Organic Solvent

2. Waste Collection and Segregation:

  • Designated Container: Collect waste this compound in a dedicated, properly labeled, and chemically compatible container. The container should be in good condition and have a secure, tight-fitting lid to prevent leaks and evaporation.

  • Segregation: Ensure that this waste stream is kept separate from other chemical waste, particularly halogenated solvents, strong acids, bases, and oxidizers. Cross-contamination can lead to dangerous reactions and create a more hazardous waste mixture.

3. Labeling and Storage:

  • Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date should also be clearly marked on the label.

  • Safe Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. The storage area should be away from sources of ignition such as heat, sparks, and open flames. Secondary containment is recommended to control any potential leaks or spills.

4. Arranging for Disposal:

  • Contact EHS or a Licensed Contractor: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will provide guidance on specific packaging and documentation requirements.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink. This can lead to environmental contamination and may be a violation of local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste this compound Generated B Is it mixed with other chemicals? A->B C Segregate as Non-Halogenated Organic Waste B->C No D Consult EHS for proper classification and disposal of mixture B->D Yes E Collect in a labeled, sealed, compatible container C->E G Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor D->G F Store in a designated Satellite Accumulation Area E->F F->G H Prepare for pickup according to EHS instructions G->H I Waste removed for proper disposal H->I

Disposal workflow for this compound.

Personal protective equipment for handling (S)-2-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling (S)-2-(benzyloxy)propan-1-ol, including detailed personal protective equipment (PPE) requirements, safe handling procedures, and a comprehensive disposal plan. Adherence to these protocols is critical for minimizing risks and ensuring regulatory compliance.

Hazard Summary and Personal Protective Equipment

This compound is a combustible liquid that can cause skin and eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1] The following table summarizes the key hazard information and the required personal protective equipment.

Hazard ClassificationGHS PictogramSignal WordPersonal Protective Equipment (PPE)
Acute Toxicity 4 (Oral)GHS07 (Exclamation Mark)Warning Eyeshields, Faceshield, Chemical-resistant gloves (e.g., Nitrile), Type ABEK (EN14387) respirator filter, Laboratory coat
Skin Irritant 2
Eye Irritant 2
Specific Target Organ Toxicity
- Single Exposure 3 (Respiratory system)

Safe Handling and Storage protocols

Proper handling and storage are crucial to prevent accidents and exposure.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with water for at least 15 minutes.[4][5][6][7]

  • Wear the appropriate personal protective equipment at all times.

  • Keep away from open flames, sparks, and other sources of ignition as it is a combustible liquid.[1][3]

  • Use non-sparking tools and explosion-proof equipment when handling large quantities.[4][8]

  • Ground and bond containers when transferring the material to prevent static discharge.[3][4][8]

  • Avoid inhalation of vapors. If inhalation occurs, move to fresh air.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][8]

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage class for this chemical is 10: Combustible liquids.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

prep Preparation handling Handling in Fume Hood prep->handling use Experimental Use handling->use waste Waste Collection use->waste cleanup Decontamination & Cleanup waste->cleanup storage Return to Storage cleanup->storage

Figure 1. Experimental workflow for this compound.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to protect the environment and comply with regulations.

Step-by-Step Disposal Procedure:

  • Waste Segregation: this compound is a non-halogenated organic compound. All waste containing this chemical should be collected in a designated, properly labeled "Non-Halogenated Organic Waste" container.[9][10][11][12][13] Do not mix with halogenated solvents or other incompatible waste streams.

  • Container Management: Use a chemically resistant container with a secure, tight-fitting lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. Keep the container closed except when adding waste.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent material must be collected and disposed of as hazardous waste.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

The logical flow for the disposal of this compound is illustrated in the diagram below.

start Generate Waste This compound collect Collect in Labeled Non-Halogenated Organic Waste Container start->collect store Store in Satellite Accumulation Area collect->store pickup Arrange for EHS Waste Pickup store->pickup dispose Final Disposal by Licensed Facility pickup->dispose

Figure 2. Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(benzyloxy)propan-1-ol
Reactant of Route 2
Reactant of Route 2
(S)-2-(benzyloxy)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.